Product packaging for Calcium sodium phosphate(Cat. No.:CAS No. 13780-17-1)

Calcium sodium phosphate

Cat. No.: B078900
CAS No.: 13780-17-1
M. Wt: 158.04 g/mol
InChI Key: QXJJQWWVWRCVQT-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium Sodium Phosphate is an inorganic compound of significant interest in materials science and biomedical research, serving as a versatile precursor for the synthesis of calcium phosphate-based bioceramics. Its primary research value lies in its use for developing bone graft substitutes and bioactive coatings for metallic orthopedic and dental implants, where it enhances osseointegration—the direct structural and functional connection between living bone and the surface of an artificial implant. The compound's mechanism of action is rooted in its chemical similarity to the natural mineral component of bone, hydroxyapatite. Upon implantation or in simulated physiological conditions, materials derived from this compound can undergo controlled dissolution and reprecipitation, fostering the formation of a biologically active apatite layer that promotes osteoblast (bone-forming cell) adhesion, proliferation, and differentiation. Furthermore, this reagent is instrumental in the study of sintering processes to control the porosity, crystallinity, and mechanical strength of synthetic bone scaffolds. It is also utilized in catalysis research and in the formulation of specific glass and ceramic materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CaNaO4P B078900 Calcium sodium phosphate CAS No. 13780-17-1

Properties

IUPAC Name

calcium;sodium;phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/Ca.Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+2;+1;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJJQWWVWRCVQT-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)([O-])[O-].[Na+].[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CaNaO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10889621
Record name Phosphoric acid, calcium sodium salt (1:1:1)
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Molecular Weight

158.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Pellets or Large Crystals, Other Solid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid
Record name Glass, oxide, chemicals
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CAS No.

13780-17-1, 15555-25-6, 65997-17-3
Record name Calcium sodium phosphate
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Record name Phosphoric acid, calcium sodium salt (1:1:1)
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Record name CALCIUM SODIUM PHOSPHATE
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Synthesis Methodologies for Calcium Sodium Phosphate Compounds

Solution-Based Fabrication Approaches

Solution-based methods are widely favored for their versatility and ability to produce homogenous materials at relatively low temperatures. These techniques involve the precipitation of the desired compound from a solution containing its constituent ions.

Wet Chemical Precipitation Techniques

Wet chemical precipitation is a straightforward and widely used method for synthesizing calcium phosphate-based materials. nih.gov This technique typically involves the reaction of aqueous solutions of calcium and phosphate (B84403) precursors, with the resulting precipitate being the desired calcium phosphate compound. researchgate.net For the synthesis of sodium-containing calcium phosphates, sodium-based precursors are incorporated into this process.

The process generally involves the controlled addition of a phosphate-containing solution to a calcium-containing solution, or vice versa, under specific conditions of temperature and pH. scielo.br The pH of the reaction mixture is a critical parameter that influences the phase of the resulting calcium phosphate and is often controlled by the addition of a base, such as sodium hydroxide (B78521). semanticscholar.org

Research Findings:

Studies have shown that the Ca/P molar ratio of the precursors, the reaction temperature, and the final pH of the solution are key factors that determine the composition and crystallinity of the synthesized powder. researchgate.net For instance, in the synthesis of β-tricalcium phosphate, sodium hydroxide has been used to maintain the pH of the system at 8 and 10.8. semanticscholar.org While detailed studies focusing exclusively on the wet chemical precipitation of stoichiometric calcium sodium phosphate (CaNaPO4) are not extensively available in the provided results, the fundamental principles of this method allow for its adaptation by using appropriate molar ratios of calcium, sodium, and phosphate precursors.

ParameterInfluence on Product
Precursor Concentration Affects nucleation and growth rates, influencing particle size.
pH A primary determinant of the specific calcium phosphate phase formed. semanticscholar.org
Temperature Influences the crystallinity and phase stability of the precipitate. researchgate.net
Stirring Rate Affects the homogeneity of the reaction mixture and particle size distribution.

Solvothermal and Hydrothermal Synthesis Routes

Hydrothermal and solvothermal synthesis are methods that involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, such as an autoclave. nih.gov These conditions facilitate the dissolution of reactants and the crystallization of the final product.

The use of organic solvents in solvothermal synthesis can lead to the formation of unique morphologies and phases that may not be achievable through aqueous routes. nih.gov Additives and surfactants can also be introduced to control the size and shape of the synthesized particles. nih.gov

Research Findings:

In the context of sodium-containing calcium phosphates, hydrothermal methods have been employed to synthesize multi-ion doped hydroxyapatite (B223615), including sodium. rsc.org For example, sodium dihydrogen phosphate dihydrate has been used as a phosphorus source in the hydrothermal synthesis of magnesium, strontium, and fluoride-doped hydroxyapatite. rsc.org The process involves treating the precursor solutions in an autoclave at temperatures around 160 °C and pressures of approximately 8 bar for several hours. rsc.org The resulting precipitates are then collected, washed, and dried. rsc.org The crystallinity of the final product is often influenced by the duration of the hydrothermal treatment. researchgate.net

ParameterTypical Range/ValueInfluence on Product
Temperature 100°C - 200°C nih.govAffects crystallinity and phase purity. nih.gov
Pressure AutogenousInfluences reaction kinetics.
Reaction Time Several hours to days researchgate.netAffects crystal growth and phase transformation. researchgate.net
Solvent Water, ethanol, etc.Can influence morphology and solubility of precursors. nih.gov

Sol-Gel Processing for Ceramic and Glass Materials

The sol-gel method is a versatile wet-chemical technique used to produce ceramic and glass materials from a chemical solution that acts as a precursor for an integrated network (gel) of discrete particles or network polymers. nih.gov This process involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for the formation of a gel-like network.

This method offers excellent control over the chemical composition and microstructure of the final product at a molecular level. nih.gov For this compound, this technique would involve the hydrolysis and condensation of calcium, sodium, and phosphate precursors, often alkoxides or salts, in a suitable solvent. researchgate.netunica.it

Research Findings:

The sol-gel method has been successfully used to synthesize sodium calcium phosphosilicate glasses. unica.it In one study, glasses with a composition of 45% P2O5, 35% CaO, and 25% Na2O were synthesized using phosphorus precursors and alkoxides of calcium and sodium in ethylene (B1197577) glycol. researchgate.net The resulting gels were amorphous up to a calcination temperature of 400°C. researchgate.net Heat treatment at higher temperatures can lead to the crystallization of phases like γ-Ca2P2O7. researchgate.net The final properties of the sol-gel derived materials are highly dependent on the calcination temperature, which can affect the densification and crystallinity of the material. nih.gov

ParameterInfluence on Product
Precursors Choice of alkoxides or salts affects reaction rates and gelation. researchgate.net
Solvent Influences the hydrolysis and condensation reactions.
Catalyst (Acid/Base) Controls the rates of hydrolysis and condensation.
Aging Time and Temperature Affects the structure and properties of the gel network.
Drying and Calcination Critical for removing residual organics and achieving the desired density and crystallinity. nih.gov

Microwave-Assisted Synthesis Methods

Microwave-assisted synthesis is a rapid and energy-efficient method that utilizes microwave radiation to heat the reaction mixture. nih.gov This technique can significantly accelerate reaction rates, leading to shorter synthesis times compared to conventional heating methods. The uniform heating provided by microwaves can also result in more homogeneous products with controlled particle sizes and morphologies. nih.gov

Research Findings:

Microwave-assisted hydrothermal and combustion synthesis methods have been applied to produce various calcium phosphate phases. nih.govnih.gov In a microwave-assisted solution combustion synthesis, aqueous solutions containing precursors like sodium nitrate (B79036), calcium nitrate, and potassium phosphate monobasic are irradiated with microwaves. nih.gov The rapid heating leads to a combustion reaction, resulting in the formation of the desired product. The power and duration of the microwave irradiation are critical parameters that influence the characteristics of the synthesized materials. nih.gov For instance, a microwave hydrothermal method has been used to synthesize calcium phosphates at temperatures of 110°C and 130°C for 60 minutes, followed by calcination at various temperatures to obtain different phases. nih.gov

ParameterTypical Range/ValueInfluence on Product
Microwave Power 100 W - 1350 W nih.govnih.govAffects reaction rate and temperature.
Irradiation Time Seconds to minutes nih.govDetermines the extent of reaction and crystal growth.
Precursors Nitrates and phosphates are common. nih.govThe choice of fuel (e.g., urea) can influence the combustion process. nih.gov
Solvent Water, ethanol, etc.Affects the absorption of microwave energy.

Sonochemical Synthesis Protocols

Sonochemical synthesis utilizes the energy of high-frequency ultrasound waves to induce chemical reactions in a solution. nih.gov The process, known as acoustic cavitation, involves the formation, growth, and implosive collapse of bubbles in the liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of nanoparticles with a uniform and narrow particle size distribution. researchgate.net

Research Findings:

The sonochemical method has been employed for the synthesis of various calcium phosphate nanoparticles. nih.gov Key parameters that influence the final product include the ultrasonic power and frequency, reactant concentration, pH, temperature, and reaction time. nih.gov While specific studies on the sonochemical synthesis of CaNaPO4 are not detailed in the provided search results, the technique has been used to produce other calcium phosphate materials. For example, hydroxyapatite and fluorapatite (B74983) have been synthesized sonochemically using precursors like calcium nitrate and ammonium (B1175870) hydrophosphate. mdpi.com The addition of surfactants can also be used to control particle morphology. nih.gov

ParameterInfluence on Product
Ultrasonic Frequency Affects the size of the cavitation bubbles. nih.gov
Ultrasonic Power Influences the intensity of cavitation and reaction rate. mdpi.com
Reaction Temperature Can affect reaction kinetics and product phase. nih.gov
Precursor Concentration Influences nucleation and particle growth. nih.gov

Spray Drying and Electrospinning Techniques

Spray Drying:

Spray drying is a continuous process that converts a liquid feed (solution, suspension, or emulsion) into a dry powder in a single step. mdpi.com The process involves atomizing the feed into fine droplets and then spraying them into a hot drying medium, typically air. The rapid evaporation of the solvent results in the formation of dry particles. ardena.com

Research Findings:

This technique has been used to produce amorphous calcium phosphate powders. mdpi.com The process parameters, such as inlet and outlet temperatures, feed rate, and atomization pressure, can be controlled to tailor the particle size, morphology, and density of the resulting powder. ardena.com For instance, in the synthesis of amorphous calcium phosphate, a dilute solution of calcium and phosphate precursors is spray-dried at an inlet temperature of around 160°C. mdpi.com While the direct synthesis of crystalline this compound via spray drying is not extensively detailed, the method is suitable for producing precursor powders that can be subsequently calcined to obtain the desired crystalline phase.

Electrospinning:

Electrospinning is a versatile technique used to produce nanofibers from a polymer solution or melt. mdpi.com It utilizes a high-voltage electric field to draw a solution from the tip of a needle to a collector, forming a continuous fiber. This method can be used to create composite nanofibers by incorporating inorganic nanoparticles, such as calcium phosphates, into the polymer solution. nih.gov

Research Findings:

Electrospinning has been employed to fabricate composite nanofibers containing calcium phosphate for biomedical applications. nih.gov The process typically involves dissolving a polymer and dispersing calcium phosphate nanoparticles in a suitable solvent to create a spinning solution. nih.gov The applied voltage, flow rate, and distance between the needle and the collector are key parameters that affect the fiber diameter and morphology. mdpi.com While the direct electrospinning of this compound fibers is not explicitly described, the technique offers the potential to create composite materials where this compound nanoparticles are embedded within a polymer nanofiber matrix. nih.gov

Enzyme-Assisted Synthetic Pathways

Enzyme-assisted synthesis represents a biomimetic approach to producing calcium phosphate compounds under mild conditions. This method leverages the catalytic activity of enzymes to control the precipitation and crystallization process. While extensively studied for various calcium phosphates like hydroxyapatite, its specific application for synthesizing crystalline this compound is not widely documented in current research. The general principle, however, provides a foundational understanding of this pathway.

The process typically involves enzymes such as alkaline phosphatase, which catalyzes the hydrolysis of organic phosphate sources like α-glycerol phosphate. uclouvain.be This enzymatic action leads to a localized increase in inorganic phosphate ions. In the presence of calcium ions, this triggers the nucleation and growth of calcium phosphate phases. tum.de The reaction conditions, including pH, temperature, and enzyme concentration, can be finely tuned to influence the resulting crystal phase, size, and morphology. uclouvain.benih.gov For instance, under basic conditions (pH > 9), the formation of hydroxyapatite is favored, while neutral pH levels tend to produce calcium-deficient hydroxyapatite. tum.de

Researchers have successfully synthesized amorphous calcium phosphate nanocomposites using enzymes as organic templates or additives to regulate the biomineralization process. nih.gov These enzyme-assisted methods can yield materials with high surface areas and controlled porosity. nih.gov Although these studies primarily focus on pure calcium phosphates, the underlying principles suggest a potential pathway for incorporating sodium ions to form this compound, pending further targeted research.

Solid-State Reaction Pathways

Solid-state reactions are a conventional and widely used set of methods for synthesizing inorganic compounds like this compound. These pathways involve the thermal reaction of solid precursors at elevated temperatures to form a new, stable solid product.

High-Temperature Solid-State Reactions

High-temperature solid-state synthesis is a direct and effective method for producing crystalline this compound. This technique involves intimately mixing powdered precursors and heating them at high temperatures for an extended period to allow for diffusion and reaction in the solid state. sphinxsai.comsciencepubco.com

A specific method for producing this compound (CaNaPO₄) involves the reaction of dibasic calcium phosphate (CaHPO₄) with sodium carbonate (Na₂CO₃) at elevated temperatures. google.com The mixture of solid reactants is heated, leading to a chemical reaction that forms the desired this compound compound. google.com Temperatures for these reactions are typically high, often in the range of 800°C to 1500°C, to overcome the kinetic barriers for solid-state diffusion. sphinxsai.comum.edu.my For example, biphasic calcium phosphates have been synthesized by heat-treating a mixture of oyster shell powder (a source of calcium carbonate) and calcium pyrophosphate at 1050°C for 5 hours. nih.gov

The stoichiometry of the final product can be controlled by the initial ratio of the reactants. Adding calcium carbonate to the initial mixture can adjust the calcium-to-sodium-to-phosphorus ratio in the final product. google.com After the reaction is complete, a rapid cooling or quenching step may be necessary to obtain certain phases and prevent their transformation into other forms that are more stable at lower temperatures. sphinxsai.com

Table 1: Parameters in High-Temperature Solid-State Synthesis of Calcium Phosphates

Parameter Typical Range/Value Effect on Product Source
Precursors CaCO₃, CaHPO₄, Na₂CO₃ Determines the final elemental composition. sphinxsai.com, google.com
Temperature 800°C - 1500°C Influences reaction rate and crystallinity. Higher temperatures promote crystal growth. sphinxsai.com, um.edu.my
Heating Time Several hours (e.g., 5-12 hours) Ensures complete reaction and phase formation. sphinxsai.com, nih.gov

| Ca/P Ratio | Varies (e.g., 1.5 - 2.0) | Controls the stoichiometry and resulting phosphate phases (e.g., TCP vs. HA). | sphinxsai.com |

Mechanochemical Synthesis Approaches

Mechanochemical synthesis is a solid-state reaction technique that uses mechanical energy, typically from high-energy ball milling, to induce chemical transformations at or near room temperature. researchgate.net This method can produce nanocrystalline materials and can sometimes create phases that are not accessible through conventional high-temperature routes.

In this process, a mixture of precursor powders is placed in a mill with grinding media (balls). The high-energy collisions between the balls, the container walls, and the powder provide the activation energy required for the chemical reaction to occur. nih.gov The process can be performed under dry or wet conditions, although dry milling is often preferred for preparing calcium phosphates of biological interest to avoid contamination and unwanted side reactions. researchgate.net

The reaction kinetics are influenced by milling parameters such as the powder-to-ball mass ratio, rotational speed, and milling time. nih.gov For instance, in the synthesis of hydroxyapatite, the desired phase can begin to form within minutes and be complete after 30 minutes of mechanical activation. nih.gov The duration of milling can also influence the ratio of different phases in the final product, such as the proportion of hydroxyapatite to β-tricalcium phosphate in biphasic compositions. researchgate.net While specific examples for this compound are not prevalent, the method is well-established for a variety of related calcium phosphate compounds, suggesting its applicability. mdpi.com

Table 2: Research Findings on Mechanochemical Synthesis of Hydroxyapatite

Precursor Mixture Milling Time Resulting Crystallite Size Key Finding Source
Ca(H₂PO₄)₂·H₂O + Ca(OH)₂ 30 min ~17.6 nm Complete transformation to HA. Ca(OH)₂ accelerates the reaction compared to CaO. nih.gov
Various Ca & P sources 1 hour 18.5 - 20.2 nm All tested powder mixtures transformed entirely into HA. nih.gov

Calcination Processes for Phase Transformation

Calcination is a crucial thermal treatment process used to induce phase transformations, enhance crystallinity, and remove volatile impurities from a material. nih.gov It is often employed as a subsequent step after an initial synthesis method like wet precipitation or as an integral part of a solid-state reaction. researchgate.netgoogle.com

In the context of this compound, calcination is the key step in the solid-state reaction between dibasic calcium phosphate and sodium carbonate. google.com The heat treatment facilitates the reaction and the formation of the desired crystalline structure. The temperature and duration of calcination are critical parameters that determine the final phase composition. researchgate.net

For calcium phosphates in general, calcination of precursor powders, such as calcium-deficient apatite, at temperatures above 700°C can lead to the formation of biphasic mixtures of hydroxyapatite and β-tricalcium phosphate (β-TCP). researchgate.net The calcination temperature directly impacts the crystal size and degree of crystallinity; higher temperatures generally result in sharper diffraction peaks, indicating larger and more well-defined crystals. nih.govsbpmat.org.br For example, the crystallite size of a nanohydroxyapatite was shown to increase from ~28 nm to ~414 nm after calcination at 1200°C. nih.gov The process can also be optimized to remove specific impurities, such as organic matter and carbonates, from raw phosphate materials. researchgate.net

Table 3: Effect of Calcination Temperature on Calcium Phosphate Phases

Precursor/Starting Material Calcination Temperature Calcination Time Resulting Phases/Changes Source
Calcium-deficient apatite > 700°C N/A Formation of biphasic β-TCP/HA. researchgate.net
Wet-precipitated CaP 600°C - 1100°C 1 - 3 hours Formation of β-TCP at temperatures > 600°C. researchgate.net
Nanohydroxyapatite 1200°C 1 hour Increased crystallinity; partial conversion to β-TCP and CaO. nih.gov

Glass and Glass-Ceramic Fabrication

Beyond crystalline structures, this compound can be synthesized in an amorphous, or glassy, state. These materials lack long-range atomic order and possess unique properties that can be advantageous for certain applications.

Conventional Melt Quenching Techniques for Amorphous Systems

Conventional melt quenching is the most common method for producing phosphate-based glasses, including those in the CaO-Na₂O-P₂O₅ system. mdpi.comnih.gov The technique involves melting a homogenous mixture of raw materials at a high temperature, followed by rapidly cooling the molten liquid to a temperature below its glass transition temperature. This rapid cooling (quenching) prevents the atoms from arranging into an ordered crystalline lattice, thus forming an amorphous solid or glass. irjet.net

The precursors for this compound glass typically include a phosphate source like ammonium dihydrogen phosphate (NH₄H₂PO₄), a calcium source like calcium carbonate (CaCO₃), and a sodium source like sodium carbonate (Na₂CO₃). irjet.net These raw materials are weighed, mixed, and placed in a crucible (e.g., silica). irjet.net The mixture is then heated in a furnace to a high temperature, often around 1000°C, to ensure complete melting and homogenization. irjet.net During this stage, volatile components like water and carbon dioxide are released. irjet.net The resulting homogenous melt is then poured onto a steel plate or into a mold to cool quickly, solidifying into a transparent glass. irjet.net

The composition of the glass can be precisely controlled by adjusting the molar percentages of the starting components (e.g., 45P₂O₅–34CaO–21Na₂O). irjet.net The structure of these phosphate glasses consists of a network of PO₄ tetrahedra. mdpi.com By controlling the composition, it is possible to create glass-ceramics, which are partially crystallized glasses. This is achieved by a controlled heat treatment of the parent glass above its crystallization temperature, leading to the precipitation of crystalline phases within the amorphous glass matrix. nih.govresearchgate.net

Table 4: Example Compositions for this compound Glass Synthesis

System P₂O₅ (mol%) CaO (mol%) Na₂O (mol%) Source
PC System 50 5 - 20 30 - 45 mdpi.com
PG System 45 34 21 irjet.net

Coacervation Methods for Phosphate Glass Preparation

The coacervation method presents a modern, low-temperature alternative for preparing phosphate-based glasses, including those in the P₂O₅–CaO–Na₂O system. mdpi.comcnr.it This technique is a facile, water-based process conducted at room temperature, distinguishing it from traditional high-temperature melt-quenching (which requires temperatures of 1000–1200 °C) and sol-gel methods that often necessitate organic solvents. mdpi.comnih.gov

The process of coacervation is initiated by the slow addition of a solution containing bivalent cations, such as calcium ions (Ca²⁺), to an aqueous solution of sodium polyphosphate. mdpi.com This addition triggers a phase separation, resulting in the formation of a dense, gel-like bottom layer known as the coacervate, which is rich in polyphosphate chains, and a supernatant aqueous layer. mdpi.com The coacervate gel forms due to the electrostatic interactions between the polyphosphate chains and the calcium cations. mdpi.com This gel is then separated and can be dried to yield a glass powder. mdpi.com

A significant advantage of this room-temperature, aqueous synthesis is its suitability for biomedical applications. mdpi.com It allows for the incorporation of temperature-sensitive molecules and avoids the use of potentially toxic solvents. mdpi.comnih.gov For instance, amorphous samples with the approximate composition (Na₂O)₀.₁₅(CaO)₀.₃₅(P₂O₅)₀.₅₀·3H₂O have been successfully produced using this method. researchgate.net

Table 1: Comparison of Phosphate Glass Synthesis Methods
MethodTypical TemperatureSolventKey AdvantagesKey Disadvantages
CoacervationRoom TemperatureAqueousInexpensive, green alternative; suitable for temperature-sensitive molecules. mdpi.comnih.govResulting glass contains structural and loosely bound water. researchgate.net
Melt-Quenching (MQ)1000–1200 °CNone (molten oxides)Traditional, well-established method.High energy consumption; can lead to volatile phosphate loss and non-homogeneity; not suitable for temperature-sensitive molecules. cnr.it
Sol-Gel (SG)Low to moderate (e.g., 250–400 °C for consolidation)Organic (e.g., ethanol, ethylene glycol)Lower temperature than MQ; good control over composition.Requires air-sensitive organic precursors and toxic solvents; can have lengthy gelation times. mdpi.comcnr.it

Influence of Synthesis Parameters on Material Formation

The final properties, phase composition, and morphology of this compound compounds are highly dependent on the precise control of synthesis parameters.

Precursor Selection and Stoichiometric Control

The choice of starting materials (precursors) and their molar ratios are fundamental in determining the final product. A variety of calcium and phosphate sources can be utilized. Soluble calcium salts like calcium chloride, calcium nitrate, and calcium acetate (B1210297) are commonly used. researchgate.net Phosphate sources can include phosphoric acid or its soluble salts, such as sodium, potassium, or ammonium phosphates. researchgate.net

Different precursor combinations yield specific this compound structures. For example, one method involves the calcination (high-temperature heating) of a reaction product of dibasic calcium phosphate and sodium carbonate to produce CaNaPO₄. mdpi.com Another approach uses a precipitation reaction between calcium acetate and sodium hydrophosphate. nih.gov The concentration of these precursors also plays a critical role; higher precursor concentrations can lead to the formation of larger particles with increased crystallinity, while lower concentrations tend to produce smaller, more amorphous particles. researchgate.net The precise stoichiometric control of the Ca/P ratio is essential for obtaining the desired phase. nih.gov

Table 2: Examples of Precursor Systems in Calcium Phosphate Synthesis
Calcium PrecursorPhosphate PrecursorOther Reactants/ConditionsResulting Product/Observation
Dibasic calcium phosphateSodium carbonateCalcination (elevated temperature)This compound (CaNaPO₄). mdpi.com
Calcium chloride (CaCl₂)Sodium hydrogen phosphate (Na₂HPO₄)Wet chemical precipitationPrecipitation of calcium phosphate compounds. researchgate.net
Calcium acetateSodium hydrophosphateAqueous precipitationInitial formation of brushite, monetite, and octacalcium phosphate. nih.gov
Calcium hydroxide (Ca(OH)₂)Orthophosphoric acid (H₃PO₄)Wet chemical techniqueFormation of calcium-deficient apatite, precursor to biphasic calcium phosphate. nih.gov

Reaction Environment Variables (pH, Temperature, Pressure)

The physical and chemical environment during synthesis has a profound impact on the material's characteristics.

pH: The pH of the reaction solution is a critical factor that influences the crystalline phase of the resulting calcium phosphate. mdpi.com Different phases are stable at different pH levels. For instance, synthesis in acidic conditions (e.g., pH 5) tends to produce dicalcium phosphate phases like brushite (dicalcium phosphate dihydrate) or monetite. mdpi.comnih.gov In contrast, neutral to alkaline conditions (pH 7 to 12) favor the formation of hydroxyapatite. mdpi.comnih.gov The transition between phases can occur over a very narrow pH range. This control over pH allows for the targeted synthesis of specific calcium phosphate phases. nih.gov

Temperature: Temperature affects reaction kinetics, crystal growth, and phase stability. Low-temperature methods, such as coacervation (room temperature) and some wet precipitation techniques, are advantageous for producing amorphous or poorly crystalline particles and for incorporating thermally sensitive molecules. mdpi.comresearchgate.net Conversely, high-temperature processes like calcination are often required to produce highly crystalline, water-insoluble phases like rhenanite (a form of CaNaPO₄). mdpi.com Heat treatments, such as drying at 130-250 °C or calcining at temperatures up to 1000 °C, can be used to drive phase transformations, for example, the decomposition of hydroxyapatite into beta-tricalcium phosphate (β-TCP). nih.gov

Pressure: Pressure is a key parameter in specific synthesis routes like solvothermal and hydrothermal methods, which are carried out in sealed vessels. In these processes, elevated pressures, often coupled with high temperatures, can promote faster crystal growth and lead to particles with enhanced crystallinity. For example, a hydrothermal synthesis of a doped hydroxyapatite has been performed at 160 °C and a pressure of 8 bar. mdpi.com High-pressure processing (e.g., 400 MPa) has also been shown to influence the colloidal and soluble calcium phosphate equilibrium in complex systems. nih.gov

Table 3: Influence of pH on Calcium Phosphate Phase Formation
pH LevelResulting Calcium Phosphate Phase(s)
Acidic (e.g., pH 5)Brushite (CaHPO₄·2H₂O) or Monetite (CaHPO₄). mdpi.comnih.gov
Neutral (e.g., pH 7)Dual phase of monetite and hydroxyapatite. mdpi.com
Alkaline (e.g., pH 10-12)Hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂). mdpi.comnih.gov

Role of Specific Additives and Modifiers

The properties of this compound materials can be tailored by incorporating specific additives or modifiers during synthesis. These agents can influence crystal formation, impart new functionalities, or alter the material's physical properties.

For example, to confer antibacterial properties, silver has been incorporated into phosphate-based glasses prepared by coacervation. researchgate.net This is achieved by adding a silver salt, such as silver nitrate (AgNO₃), to the coacervate before the drying stage. researchgate.net Other inorganic additives like silica (B1680970) (SiO₂) have been used to enhance the surface chemical structure and bioactivity of calcium phosphate materials. nih.gov

Organic molecules can also be used to regulate material formation. Surfactants, polymers, and proteins can control the size and morphology of calcium phosphate nanomaterials. researchgate.net In solvothermal synthesis, organic additives like DL-aspartic acid and suberic acid have been shown to influence the morphology of the final product, leading to variations from plate-like to rod-like structures. mdpi.com

Advanced Structural and Compositional Elucidation of Calcium Sodium Phosphate Materials

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the local structure of phosphate-based materials. By probing the magnetic properties of atomic nuclei, particularly the phosphorus-31 (³¹P) isotope, NMR provides detailed insights into the chemical environment, connectivity, and dynamics within the material.

Solid-state ³¹P Magic Angle Spinning (MAS) NMR is a primary technique for characterizing the phosphate (B84403) network structure in amorphous and crystalline calcium sodium phosphate materials. The structure of these materials is based on PO₄ tetrahedra, which can be linked together via bridging oxygen (BO) atoms to form chains or networks. The degree of connectivity is described using Qⁿ notation, where 'n' represents the number of bridging oxygen atoms per PO₄ tetrahedron.

Q⁰ : Isolated orthophosphate units (PO₄³⁻), with no bridging oxygens.

: End-groups of phosphate chains, with one bridging oxygen.

: Middle-groups in phosphate chains or rings, with two bridging oxygens.

: Branching points in a phosphate network, with three bridging oxygens.

The isotropic chemical shift (δ) in a ³¹P MAS NMR spectrum is highly sensitive to the Qⁿ speciation. Generally, the chemical shift becomes more negative (moves to a lower frequency or is more shielded) as the number of bridging oxygens increases. For instance, in P₂O₅-CaO-Na₂O glasses, the structure can change from a network dominated by Q³ and Q² units to short chains composed of Q² and Q¹ units as the phosphate content decreases. acs.orgnih.govresearchgate.net The presence of modifying cations like Na⁺ and Ca²⁺ also influences the chemical shift; cations with a higher ionic potential (like Ca²⁺ compared to Na⁺) tend to cause the ³¹P resonance to shift to lower frequencies. researchgate.net

Table 1: Typical ³¹P Chemical Shift Ranges for Qⁿ Species in this compound Glasses

Qⁿ SpeciesDescriptionTypical Chemical Shift (ppm)
Q⁰ Orthophosphate4 to 0
End-groups (pyro- or polyphosphate)5 to -12
Middle-groups (polyphosphate chains/rings)-18 to -25
Branching points (phosphate network)~ -30 to -45

While 1D ³¹P MAS NMR provides information on the distribution of Qⁿ species, it does not directly reveal how these units are connected to each other. Two-dimensional (2D) homonuclear correlation techniques, such as Double-Quantum (DQ) MAS NMR, are employed to probe these connectivities. acs.org The ³¹P DQ-MAS experiment correlates signals from pairs of phosphorus nuclei that are in close spatial proximity, typically through P-O-P bonds.

In a 2D DQ-MAS spectrum, the presence of a cross-peak between two different Qⁿ signals indicates a direct linkage between these structural units. For example, a cross-peak between a Q² and a Q¹ signal confirms the presence of Q²-O-Q¹ linkages, which is characteristic of the end of a phosphate chain. The absence of certain cross-peaks can be equally informative; for instance, the absence of Q³-O-Q¹ correlations would suggest that branching points are not directly connected to chain terminators. This technique allows for a detailed mapping of the phosphorus connectivity scheme within the glass network, providing insights into the intermediate-range order that is not accessible from 1D NMR alone. acs.org Research on lead phosphate glasses has demonstrated that 2D double-quantum experiments are effective in determining the connectivities between Qⁿ groups, a principle that is directly applicable to this compound systems. acs.org

When this compound materials are exposed to an aqueous environment, they can dissolve, releasing various phosphate species into the solution. Solution ³¹P NMR spectroscopy is an invaluable tool for identifying and quantifying these dissolution fragments, thereby elucidating the dissolution mechanism. acs.orgnih.govresearchgate.net

Studies on P₂O₅-CaO-Na₂O glasses have shown that the dissolution mechanism is highly dependent on the initial glass structure. acs.orgpocketdentistry.comresearchgate.net For glasses with a highly polymerized network structure, dissolution primarily occurs through the hydrolysis of P-O-P bonds. Solution ³¹P NMR spectra of the resulting solution show a significant increase in the concentration of Q⁰ (orthophosphate) species over time, with no detectable Q³ groups, indicating that the network is broken down into its fundamental tetrahedral units. acs.orgpocketdentistry.comresearchgate.net

In contrast, glasses composed of shorter phosphate chains may dissolve through a combination of hydration of entire chains and hydrolysis. nih.govresearchgate.net The solution ³¹P NMR spectra in these cases reveal the presence of Q¹, Q², and Q⁰ species, and sometimes small ring structures. nih.govresearchgate.net By tracking the relative concentrations of these species over time, a detailed picture of the material's degradation pathway can be constructed. pocketdentistry.com

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules and structural units within a material. When infrared radiation is passed through a sample, specific frequencies corresponding to the vibrational energies of chemical bonds are absorbed. The resulting spectrum provides a "fingerprint" of the material's molecular structure.

In this compound materials, FT-IR is particularly sensitive to the vibrations of the phosphate tetrahedra and the P-O-P linkages that form the glass network. Key vibrational modes include:

Asymmetric stretching of P-O-P bridges (νₐₛ(P-O-P)) : Typically observed in the 880-920 cm⁻¹ range. researchgate.net

Symmetric stretching of P-O-P bridges (νₛ(P-O-P)) : Found in the 650-820 cm⁻¹ region. researchgate.net

Asymmetric stretching of non-bridging oxygens (NBOs) in Q² units (νₐₛ(PO₂⁻)) : An intense band usually located around 1250-1280 cm⁻¹. researchgate.net

Asymmetric stretching of NBOs in Q¹ units (νₐₛ(PO₃²⁻)) : Appears around 1090-1150 cm⁻¹. researchgate.net

Bending vibrations of O-P-O groups (δ(O-P-O)) : Occur at lower wavenumbers, typically in the 450-600 cm⁻¹ range. nih.govmdpi.com

The positions and relative intensities of these bands provide information about the degree of network polymerization and the effect of modifying cations. For example, depolymerization of the glass network leads to a decrease in the intensity of P-O-P stretching bands and an increase in the intensity of bands associated with NBOs.

Attenuated Total Reflectance (ATR)-FTIR is a surface-sensitive variant of FT-IR. It is particularly useful for analyzing the surface of materials and for studying processes that occur at the solid-liquid interface, such as dissolution or the formation of new phases. nih.gov In ATR-FTIR, the IR beam interacts with only the top few micrometers of the sample, making it an ideal technique for monitoring surface chemical changes without requiring extensive sample preparation. nih.gov

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It involves illuminating a sample with a monochromatic laser and detecting the inelastically scattered light. The frequency shifts in the scattered light correspond to the vibrational modes of the molecules in the sample. While FT-IR is based on the absorption of light, Raman spectroscopy is a scattering technique, and the selection rules for which vibrations are active differ between the two methods.

For phosphate materials, Raman spectroscopy is highly effective for characterizing the phosphate network. chalcogen.ro The symmetric stretching mode of the P-O bonds in PO₄ tetrahedra (ν₁(PO₄)) gives rise to a very strong and sharp band, typically near 960 cm⁻¹, which is a hallmark of calcium phosphate compounds. researchgate.net Other key Raman-active modes for phosphate groups are found at approximately 1075 cm⁻¹ (ν₃), 590 cm⁻¹ (ν₄), and 435 cm⁻¹ (ν₂). researchgate.net

The main structural units in this compound glasses, such as Q² (middle) and Q³ (branching) tetrahedral units, can be identified by their characteristic Raman signals. acs.org The substitution of CaO for Na₂O can cause shifts in the asymmetric stretching band of P-O-P linkages to higher frequencies, reflecting changes in the bond strength and local environment induced by the different cations. acs.org This sensitivity makes Raman spectroscopy a precise tool for fingerprinting the specific structural arrangements within this compound materials.

Table 2: Characteristic Vibrational Bands for this compound Materials

Vibrational ModeDescriptionFT-IR Wavenumber (cm⁻¹)Raman Shift (cm⁻¹)
νₐₛ(PO₂⁻) Asymmetric stretch of NBOs in Q² units1250 - 1280~1160 - 1180
νₐₛ(PO₃²⁻) Asymmetric stretch of NBOs in Q¹ units1090 - 1150~1020 - 1040
ν₁(PO₄) Symmetric stretch of PO₄ tetrahedra~960~960 (very strong)
νₐₛ(P-O-P) Asymmetric stretch of P-O-P bridges880 - 920~750 - 780
νₛ(P-O-P) Symmetric stretch of P-O-P bridges650 - 820~680 - 720
δ(O-P-O) O-P-O bending modes450 - 600435 - 590

Nuclear Magnetic Resonance (NMR) Spectroscopy

Diffraction and Imaging Analysis

The elucidation of the structural and morphological characteristics of this compound materials is critically dependent on a suite of advanced analytical techniques. Diffraction methods provide fundamental information about the crystalline nature and atomic arrangement, while imaging techniques offer direct visualization of the material's architecture from the micro- to the nanoscale.

X-ray Diffraction (XRD) for Phase Identification and Crystallographic Evaluation

X-ray Diffraction (XRD) is an indispensable technique for the analysis of crystalline materials like this compound. It serves as a primary tool for identifying the specific crystalline phases present in a sample. The underlying principle is that a crystalline solid, when irradiated with X-rays, will diffract the beams in a pattern of specific directions and intensities. This pattern is a unique "fingerprint" for a particular crystalline phase, determined by its crystal lattice structure. malvernpanalytical.commedcraveonline.com

In the context of this compound, XRD analysis allows researchers to:

Identify Crystalline Phases: Distinguish between different potential phases or mixtures, such as identifying specific sodium-substituted calcium phosphate compounds. researchgate.net

Determine Crystallinity: Assess the degree of crystallinity versus amorphous content in a sample. researchgate.net

Evaluate Crystallographic Parameters: Through methods like Rietveld refinement, detailed information about the crystal structure can be extracted from the XRD pattern. medcraveonline.com This includes lattice parameters, unit cell volume, and atomic positions.

Estimate Crystallite Size and Microstrain: Analysis of the peak broadening in an XRD pattern can provide estimates of the average size of the crystalline domains (crystallites) and the amount of strain within the crystal lattice. medcraveonline.com

For instance, the compound Sodium Calcium Phosphate (NaCaPO₄) has been analyzed using XRD to determine its crystallographic properties. Similarly, Calcium Sodium Metaphosphate (CaNa(PO₃)₃) was prepared by a solid-state method and its structure was elucidated through crystallographic analysis. biointerfaceresearch.com

Below is a table summarizing the crystallographic data for NaCaPO₄, illustrating the type of information obtainable from XRD studies.

Crystallographic Data for Sodium Calcium Phosphate (NaCaPO₄)
ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)6.835
b (Å)5.431
c (Å)9.006
Volume (ų)334.2
Z (Formula units per cell)4

Electron Microscopy Techniques

Electron microscopy provides direct imaging of material morphology and structure with significantly higher resolution than light microscopy. Various electron microscopy techniques are employed to investigate this compound from its surface topography down to its atomic arrangement.

Scanning Electron Microscopy (SEM) is a pivotal tool for characterizing the surface morphology of this compound materials. scispace.com In SEM, a focused beam of electrons scans the surface of the sample, and the interaction produces various signals that are collected to form an image. This technique provides detailed information about:

Particle Shape and Size: SEM images reveal the geometry of individual particles, whether they are spherical, plate-like, or irregular. mdpi.com

Surface Texture: The technique can visualize the fine details of the particle surfaces, showing whether they are smooth, rough, or porous. researchgate.net

Agglomeration: It allows for the observation of how individual particles group together to form larger agglomerates. mdpi.comresearchgate.net

Porosity: The presence and nature of pores on the surface and within the bulk of the material can be assessed.

Studies have shown that the morphology of calcium phosphate particles can be highly varied, with SEM images revealing irregular, uneven, and rough surfaces that often form agglomerates. researchgate.net The morphology and crystal size can also be influenced by the synthesis method and the source materials used. nih.gov

Transmission Electron Microscopy (TEM) offers superior resolution to SEM and is used to investigate the internal structure of materials. nih.gov In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with it as it passes. This technique is crucial for:

Nanoscale Imaging: TEM can resolve features at the nanoscale, making it ideal for visualizing individual nanoparticles of this compound and their morphology, such as rod-shaped particles. researchgate.net

Crystallographic Information: Through selected-area electron diffraction (SAED) and high-resolution TEM (HRTEM), the crystalline structure and orientation of individual nanocrystals can be determined. ecmjournal.org HRTEM can even visualize the atomic lattice of a crystal.

Defect Analysis: TEM is effective in identifying crystal pathologies such as lattice defects, which can influence the material's properties. nih.gov

Studying Crystal Growth: The technique allows for the direct observation of precipitation and crystallization processes, providing insights into the mechanisms of crystal nucleation and growth from precursor phases. ecmjournal.orgsemanticscholar.org

TEM has been instrumental in studying the precipitation of calcium phosphates from aqueous solutions, showing how factors like temperature, pH, and mixing rates influence the resulting crystal phases, sizes, and structures. ecmjournal.org

Environmental Scanning Electron Microscopy (ESEM) is a specialized form of SEM that allows for the observation of samples under varying conditions of temperature, pressure, and humidity. wiley.com Unlike conventional SEM which requires a high vacuum, ESEM can operate with a gaseous environment (e.g., water vapor) in the sample chamber. azom.com This unique capability enables the in-situ study of dynamic processes, which is impossible with traditional high-vacuum techniques. researchgate.netxos.com

For this compound, ESEM can be used to:

Image Hydrated Samples: Observe materials in their native, hydrated state without the need for drying or coating, which can introduce artifacts. wiley.comnih.gov

Study Hydration and Dehydration: Directly visualize the processes of water absorption and desorption on the material's surface in real-time by controlling the relative humidity in the chamber. azom.com

Observe Crystallization and Dissolution: Monitor phase changes, such as the crystallization of salts from a solution or the dissolution of particles when exposed to a solvent. researchgate.netxos.com

This ability to follow processes as they occur provides invaluable information on the material's stability, reactivity, and interaction with its environment. azom.comresearchgate.net

Advanced Elemental and Compositional Analysis Methods

Beyond determining physical structure, it is crucial to accurately quantify the elemental composition of this compound materials. A variety of advanced analytical methods are used to determine which elements are present and in what concentrations.

Analytical methods can be broadly categorized as bulk techniques, which measure the average composition of the entire sample, and micro-analytical techniques, which provide compositional information from specific small areas. eolss.net

Commonly used techniques include:

Inductively Coupled Plasma (ICP): ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS) are powerful bulk analysis techniques for accurately determining the concentration of a wide range of elements, including trace elements. nih.gov The sample is dissolved and introduced into a high-temperature plasma, and the resulting atomic emissions or ions are measured.

Energy-Dispersive X-ray Spectroscopy (EDS/EDX): This technique is often coupled with electron microscopes (SEM and TEM). researchgate.net The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. An EDS detector analyzes these X-rays to identify the elements present in the specific area being imaged, allowing for elemental mapping of the sample's surface. acs.orgacs.org

Elemental analysis results can confirm the stoichiometry of the synthesized compound and detect the presence of substitutions or impurities. For example, studies on modified apatite-type calcium phosphates have used elemental analysis to quantify the weight percentage of constituent elements like sodium, copper, or zinc. researchgate.net

The table below presents representative data from an elemental analysis of a synthesized calcium phosphate material, showcasing the type of quantitative results obtained.

Representative Elemental Analysis of a Modified Calcium Phosphate
ElementWeight %
Sodium (Na⁺)0.2 - 0.3
Carbon (C)1.16 - 1.33
Copper (Cu²⁺)1.0
Zinc (Zn²⁺)1.9

Data adapted from studies on chemically modified calcium phosphates. researchgate.net


X-ray Dispersive Energy Spectroscopy for Elemental Distribution

X-ray Dispersive Energy Spectroscopy (EDS or EDX) is a powerful analytical technique used for the elemental analysis and chemical characterization of a sample. wikipedia.org It operates by detecting the characteristic X-rays emitted from a specimen when it is bombarded with a high-energy beam of charged particles, typically electrons in a scanning electron microscope (SEM). wikipedia.orgsemanticscholar.org Each element possesses a unique atomic structure, which results in a distinctive set of peaks on its electromagnetic emission spectrum, allowing for the identification of the elements present in the sample. wikipedia.org

In the context of this compound, EDS is instrumental in determining the elemental composition and mapping the distribution of calcium (Ca), sodium (Na), phosphorus (P), and oxygen (O). researchgate.netresearchgate.net The technique can provide semi-quantitative data on the relative abundance of these elements. For instance, studies on calcium phosphate coatings have utilized EDS to confirm the primary composition of calcium, phosphorus, and oxygen. researchgate.net

Elemental mapping via EDS provides a visual representation of the distribution of constituent elements across a sample's surface. jeol.comresearchgate.net This is particularly valuable for assessing the homogeneity of this compound materials. The process involves scanning the electron beam across a specified area and acquiring characteristic X-ray spectra at each pixel. jeol.com The resulting maps display the intensity or concentration of each element, revealing their spatial arrangement. jeol.com For example, in studies of bioglass composites, elemental mapping has been used to observe variations in the amounts of sodium, phosphorus, and calcium over time. researchgate.net

The data generated by an EDS analysis consists of a spectrum with peaks corresponding to the various elements present in the sample. semanticscholar.org The energy of each peak is indicative of a specific element, and the peak's intensity can be related to the element's concentration. Research on calcium phosphate powders has demonstrated the use of EDS spectra to identify the major constituent elements, with distinct peaks for calcium, phosphorus, and oxygen. researchgate.net In some analyses of calcium phosphate materials, Ca:P ratios have been calculated from EDS data, providing valuable compositional information. nih.gov

Interactive Table: Example EDS Data for a this compound Sample

ElementEnergy (keV)Weight %Atomic %
O0.52545.258.9
Na1.04110.59.5
P2.01318.812.6
Ca3.69125.519.0

Note: The data presented in this table is illustrative and intended to represent typical results obtained from an EDS analysis of a this compound material.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a highly sensitive and accurate analytical technique for determining the elemental composition of a wide variety of samples. scirp.orgthermofisher.com The method involves introducing a sample, typically in a liquid form, into an inductively coupled plasma, which is an ionized gas (usually argon) heated to extremely high temperatures (around 6,000 to 10,000 K). thermofisher.com Within the plasma, the atoms and ions of the elements in the sample are excited to higher energy levels. As they relax to their ground state, they emit photons of light at characteristic wavelengths for each element. thermofisher.com The intensity of the emitted light is directly proportional to the concentration of the element in the sample.

ICP-OES is particularly well-suited for the precise and quantitative determination of calcium, sodium, and phosphorus in this compound materials. scirp.orgnih.govnih.gov Validated ICP-OES methods have been developed to accurately estimate the amounts of calcium and phosphorus in various matrices. scirp.orgconsensus.app These methods are selective and capable of quantifying these elements even in the presence of other trace elements. scirp.org The selection of appropriate analytical wavelengths is crucial to avoid spectral interferences; for instance, wavelengths of 317.933 nm for calcium and 213.617 nm or 213.677 nm for phosphorus have been successfully utilized. scirp.orgmdpi.com

The validation of an ICP-OES method ensures its reliability for a specific application. nih.govnih.gov Key validation parameters include linearity, limits of detection (LOD), limits of quantification (LOQ), accuracy, precision, and recovery. nih.govnih.govfoodengprog.org Linearity is established by analyzing standard solutions at different concentrations to create a calibration curve. nih.gov LOD and LOQ determine the lowest concentration of an element that can be reliably detected and quantified, respectively. foodengprog.org For example, a validated method for analyzing milk reported LOQs of 19.85 µg·g⁻¹ for Ca and 8.97 µg·g⁻¹ for P. nih.govnih.gov Accuracy is often assessed through recovery studies by analyzing samples spiked with known amounts of the elements of interest. mdpi.com Precision is evaluated by repeatedly analyzing a homogenous sample, with results typically expressed as the relative standard deviation (%RSD). scirp.org

Interactive Table: Performance Characteristics of a Validated ICP-OES Method for Elemental Analysis

ParameterCalcium (Ca)Phosphorus (P)Sodium (Na)
Wavelength (nm)317.933213.617589.592
Linearity (R²)>0.999>0.999>0.999
LOD (µg·g⁻¹)1.52.53.0
LOQ (µg·g⁻¹)5.08.010.0
Recovery (%)95-10595-10595-105
Precision (%RSD)<5<5<5

Note: The data in this table is representative of typical performance characteristics for a validated ICP-OES method and is for illustrative purposes.

Specialized Solid-State Imaging

Multinuclear Solid-State Three-Dimensional MRI for Material Composition

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for investigating the local atomic environments and connectivity in solid materials like this compound. acs.orgcambridge.org Unlike conventional MRI which typically images mobile protons in liquids, solid-state MRI can probe the nuclei of the solid substance itself, providing a richer understanding of the material's composition and short-range crystalline order. nih.gov By focusing on specific nuclei such as ³¹P and ²³Na, multinuclear solid-state NMR can elucidate the structure of phosphate networks and the role of modifying cations. cambridge.orgpsu.edu

For this compound materials, particularly in their amorphous or glassy states, solid-state NMR provides invaluable structural insights. cambridge.org ³¹P NMR is highly effective for characterizing the local structure of phosphorus environments. acs.orgmdpi.com The chemical shift of the ³¹P nucleus is sensitive to its coordination, specifically the number of bridging oxygen atoms connecting it to other phosphate (or other network-forming) tetrahedra. mdpi.com This is often described using the Qⁿ notation, where 'n' represents the number of bridging oxygens. mdpi.com

²³Na NMR, in conjunction with ³¹P NMR, allows for the investigation of the spatial relationship between sodium ions and the phosphate network. psu.eduacs.org Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) can be used to detect direct interactions between ²³Na and ³¹P nuclei, demonstrating connectivity between sodium ions and various phosphate tetrahedra. cambridge.orgpsu.edu Variable-contact time CPMAS experiments can provide further details about the association of sodium ions with specific phosphate sites. psu.edu Similarly, techniques like TRAnsfer of Populations in DOuble Resonance (TRAPDOR) NMR can be employed to study the spatial distribution of sodium and other cations with respect to the phosphate backbone. acs.orgresearchgate.net

Interactive Table: Typical ³¹P and ²³Na Solid-State NMR Parameters for Phosphate Glasses

NucleusTypical Chemical Shift Range (ppm)Information GainedRelevant NMR Techniques
³¹P+10 to -50Phosphate connectivity (Qⁿ species), P-O-P and P-O-Al linkages, local phosphate environments. mdpi.comresearchgate.netMAS, CPMAS, TRAPDOR. cambridge.orgacs.org
²³Na+20 to -20Sodium ion coordination, spatial proximity to phosphate groups, distribution of modifying cations. psu.eduacs.orgMAS, CPMAS, TRAPDOR. cambridge.orgacs.org

Note: The chemical shift ranges are approximate and can vary depending on the specific composition and structure of the this compound material.

Theoretical and Computational Investigations of Calcium Sodium Phosphate Systems

Quantum Mechanical and Ab-Initio Calculations

Quantum mechanical (QM) and ab-initio calculations, which are based on the fundamental principles of quantum mechanics, offer a high level of accuracy for studying the electronic structure and energetics of molecular systems. These methods are crucial for understanding the intricate interactions between the constituent ions in calcium sodium phosphate (B84403).

Quantum mechanical calculations have been employed to develop and validate force fields for classical simulations and to directly investigate the interactions within calcium sodium phosphate materials. aip.org For instance, QM calculations using density functional theory (DFT) have been performed to optimize parameters for reactive force fields (ReaxFF) intended for simulating ternary phosphate glasses containing phosphorus, oxygen, sodium, and calcium. aip.org These calculations often utilize the generalized gradient approximation (GGA) with functionals like the Perdew–Burke–Erzerhof (PBE) exchange-correlation functional. aip.org

Such studies focus on the binding affinity and bonding nature between the metal ions (Ca²⁺, Na⁺) and the phosphate groups (PO₄³⁻). The frontier molecular orbital calculations can indicate the strength of these interactions. science.gov By analyzing factors like Löwdin atomic charges and valence charge density, researchers have determined that the bonding in these systems exhibits a mix of ionic and covalent characteristics. ucl.ac.uk This detailed electronic-level understanding is fundamental to explaining the structural stability and reactivity of these compounds.

In aqueous environments, the interactions between ions are mediated by water molecules, leading to the formation of solvation complexes. Computational studies have explored the structure and stability of these complexes. Free energy profile calculations, often performed using techniques like umbrella sampling simulations, can reveal the most energetically favorable and thermodynamically stable configurations of ions in solution. ucl.ac.uk

Research has shown that calcium ions can be coordinated by both water molecules and phosphate groups, with specific coordination numbers being favored. ucl.ac.uk For example, a calcium ion might be seven-coordinated by two water molecules, two bidentate phosphates, and one monodentate phosphate. ucl.ac.uk These simulations help in understanding the initial species that form in solution, which are the precursors to nucleation and growth.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. MD allows for the investigation of larger systems and longer timescales than QM methods, making it ideal for studying dynamic processes like aggregation and nucleation in this compound systems.

MD simulations have been instrumental in revealing the early stages of aggregation of calcium and phosphate ions from aqueous solutions. ucl.ac.ukrsc.org These simulations show that aggregates, often referred to as Posner-like clusters, can form spontaneously within nanoseconds. ucl.ac.ukrsc.org The stoichiometry and structure of these clusters are highly dependent on the ionic composition of the solution. ucl.ac.ukrsc.org

In solutions containing a mixture of sodium and calcium ions, simulations have demonstrated that sodium ions can partially substitute for calcium ions within the forming clusters, typically in the outer layer. ucl.ac.ukrsc.org This substitution can influence the stability and subsequent transformation of these amorphous precursors. The simulations provide an unbiased validation of cluster models and offer unprecedented detail on the structure of species forming during the initial stages of amorphous calcium phosphate nucleation. rsc.org

Table 1: Composition of Simulated this compound Glasses aip.org
Abbreviation(P₂O₅) mol%(CaO) mol%(Na₂O) mol%Density (g/cm³)
P45C30N254530252.56
P45C35N204535202.57
P45C40N154540152.59

Classical MD simulations using well-parameterized force fields, such as the ReaxFF potential, have been used to model the structure of ternary Na₂O–CaO–P₂O₅ glasses. acs.orgnih.gov These simulations provide detailed structural information, including coordination numbers (CN) and radial distribution functions (RDFs). For example, in metaphosphate glasses, the typical coordination numbers of Na and Ca are found to be around 5 and 6, respectively. researchgate.net The CN of calcium is generally higher than that of sodium in binary phosphate glasses. acs.orgnih.gov

Table 2: Coordination Numbers (CN) in Simulated Binary Phosphate Glasses acs.orgnih.gov
Glass CompositionIon PairCoordination Number (CN)
P50Na50Na-O5.61
P62Na38Na-O5.50
P50Ca50Ca-O5.90
P60Ca40Ca-O6.18

Heterogeneous nucleation, where crystallization is initiated on a foreign surface, is critical in many biological and technological applications, such as the interaction of body fluids with implant materials. MD simulations have been used to study the deposition and nucleation of calcium phosphate species on surfaces like titanium dioxide (anatase), a common implant material. ucl.ac.uk By combining and benchmarking force fields for calcium phosphate, titanium dioxide, and water against DFT data, researchers can successfully investigate the interaction of the mineral phase with different crystal surfaces of the substrate. ucl.ac.uk These simulations provide molecular-level details on how surface chemistry and structure can template the nucleation of calcium phosphate.

Applications of Classical Crystallization Theory

Classical crystallization theory (CCT) provides a thermodynamic framework for understanding nucleation and crystal growth. It describes the formation of a new phase as a process of overcoming an energy barrier, which is dependent on factors like supersaturation and interfacial energy. While MD and QM methods provide atomistic details, CCT offers a macroscopic perspective that is essential for predicting and controlling crystallization outcomes.

In the context of this compound, CCT is relevant to processes like biomineralization, where organisms control the formation of mineralized tissues. researchgate.net For example, in the remineralization of tooth enamel, proteins and other macromolecules can act as nucleation templates, effectively lowering the energy barrier for the formation of apatite crystals, a process that can be understood within the framework of CCT. researchgate.net Computational studies that determine the energetics of cluster formation and interaction with surfaces can provide the necessary parameters (e.g., interfacial energies) to make CCT models more predictive for complex systems like this compound.

Analysis of Driving Force and Nucleation Rate in Precipitation

The precipitation of this compound is a complex process governed by thermodynamic and kinetic factors. Theoretical and computational investigations have been instrumental in elucidating the fundamental principles that control the formation of solid phases from supersaturated solutions. The driving force for precipitation is the change in Gibbs free energy (ΔG) when moving from a supersaturated state to a solid state. A negative ΔG indicates a spontaneous process. The nucleation rate, or the rate at which new, stable solid-phase particles form, is a critical kinetic parameter that is influenced by this driving force, as well as by interfacial energy and other factors.

Classical crystallization theory provides a framework for analyzing the driving force and nucleation rate. The supersaturation of a solution, which is the ratio of the ion activity product to the solubility product, is a key determinant of the driving force. In the context of calcium phosphate precipitation in simulated body fluid (SBF), the supersaturation with respect to different calcium phosphate phases like hydroxyapatite (B223615) (HA), octacalcium phosphate (OCP), and dicalcium phosphate dihydrate (DCPD) has been calculated by considering all the association and dissociation reactions of the relevant ion groups.

Computational studies have revealed that while hydroxyapatite is the most thermodynamically stable phase in SBF, the nucleation rate of octacalcium phosphate is substantially higher. This suggests that OCP may precipitate first as a metastable phase and then transform into the more stable HA. The pH of the solution plays a crucial role, with the difference in nucleation rates between HA and OCP decreasing as the pH increases. The incorporation of carbonate and the presence of calcium deficiencies in the apatite structure can also make precipitation more kinetically favorable.

The initial stages of nucleation involve the formation of prenucleation clusters (PNCs). Sophisticated free energy calculations have been used to explore the thermodynamically favored pathways of PNC-mediated nucleation. These studies show that ion association is not limited to oppositely charged ions but can also occur between polyatomic species with the same charge, leading to the formation of PNCs through the consecutive coordination of phosphate ions to calcium. The surrounding water molecules can either hinder or promote this ion association, depending on the hydration shell characteristics around the calcium ions.

The table below summarizes key findings from theoretical analyses of driving force and nucleation rates in calcium phosphate systems.

Investigated ParameterKey FindingsRelevant Factors
Driving Force The supersaturation of the solution is the primary driving force for precipitation.Ion activity product, solubility product, pH, presence of other ions.
Nucleation Rate Octacalcium phosphate (OCP) often has a higher nucleation rate than the more thermodynamically stable hydroxyapatite (HA).Interfacial energy, temperature, pH, presence of nucleating agents.
Effect of pH The difference in nucleation rates between HA and OCP decreases with increasing pH.Speciation of phosphate ions, surface charge of nuclei.
Prenucleation Clusters (PNCs) PNCs form through the association of both oppositely and similarly charged ions and are stabilized by favorable interactions between highly charged species.Hydration shell characteristics, ion concentrations.
Metastable Phases Phases with higher nucleation rates (e.g., OCP, DCPD) can precipitate first and later transform into more stable phases (e.g., HA).Kinetic versus thermodynamic control.

Kinetic Modeling of Chemical Processes

Kinetic modeling of chemical processes involving this compound is essential for understanding reaction mechanisms, predicting reaction rates, and controlling the formation of desired products. These models often take the form of rate equations that describe how the rate of a reaction depends on the concentrations of reactants, temperature, and other factors.

In the context of calcium phosphate bone cements, kinetic studies have been conducted to model the setting reaction. For a cement consisting of α-tricalcium phosphate (α-TCP) and dicalcium phosphate (DCP), the reaction of α-TCP to form a calcium-deficient hydroxyapatite (CDHA) was found to be the primary setting mechanism, with the reaction being nearly complete within 32 hours. A strong correlation was observed between the percentage of the reaction completed and the increase in compressive strength of the cement.

The crystal growth of calcium phosphate phases can also be described by kinetic models. For instance, the precipitation of dicalcium phosphate dihydrate (DCPD) has been modeled as a process of heterogeneous nucleation followed by crystal growth. The rate of crystal growth can be described by a rate equation that is a function of the amount of DCPD precipitated and the concentration of the neutral soluble complex [CaHPO4°]. In contrast, the formation of amorphous calcium phosphate (ACP) involves homogeneous nucleation, with the rate of growth being a first-order function of the supersaturation.

More complex kinetic models can be developed to account for multiple simultaneous reactions and the influence of various chemical species. For example, in the production of phosphoric acid, thermo-kinetic and physico-chemical models are used to predict and quantify the formation of mineral deposits, which can include various calcium and sodium phosphate compounds. These models often employ frameworks like the Pitzer formalism to account for the complex interactions in highly saline aqueous solutions.

The table below provides an overview of different kinetic models applied to calcium phosphate systems.

ProcessKinetic ModelKey Parameters
Setting of Calcium Phosphate Cement Empirical models correlating reaction percentage with time and compressive strength.Reaction time, temperature, liquid-to-powder ratio, initial composition.
Crystal Growth of DCPD Rate equation based on heterogeneous nucleation and surface reaction.Amount of precipitate, concentration of soluble complexes, rate constant.
Growth of Amorphous Calcium Phosphate First-order rate law with respect to supersaturation.Supersaturation, rate constant.
Phosphate Adsorption Pseudo-first-order, pseudo-second-order, and Elovich kinetic models.Adsorption capacity, rate constants, initial concentration.
Calcite Crystal Growth Process-based models combining ion incorporation kinetics with surface complexation.Attachment/detachment frequencies of ions, surface site densities.

Development and Validation of Computational Force Fields

Computational force fields are a cornerstone of molecular dynamics (MD) simulations, providing the mathematical functions and parameters that describe the potential energy of a system of atoms. The development of accurate and reliable force fields for this compound systems is crucial for simulating their behavior at the atomic level, from the structure of glasses to the nucleation of crystals in aqueous solutions.

Several force fields have been specifically developed and validated for calcium phosphate systems. These force fields are typically parameterized to reproduce key experimental and quantum mechanical data, such as thermodynamic properties (e.g., free energies of hydration, solubility), structural properties (e.g., radial distribution functions, bond angles), and mechanical properties.

One approach to force field development involves calibrating the interactions of phosphate anions (PO₄³⁻, HPO₄²⁻, H₂PO₄⁻) with water against results from ab initio molecular dynamics simulations. The resulting force field can then be validated by computing the thermodynamics of ion pairing for calcium phosphate species in water and comparing the results with experimental data.

Another example is the development of a ReaxFF force field for modeling phosphate-based glasses. This reactive force field can simulate bond formation and breaking, making it suitable for studying the dissolution behavior of these materials. The validation of such a force field involves comparing simulated structural properties, such as partial radial distribution functions and coordination numbers, with experimental data from techniques like neutron and X-ray diffraction.

The choice of force field can significantly impact the results of a simulation. For instance, in studies of calcium phosphate prenucleation clusters, force fields are specifically parameterized with a thermodynamic focus to accurately probe the formation of ion complexes and their subsequent aggregation. The validation of these force fields is essential for ensuring the reliability of the simulation results.

The following table presents a selection of computational force fields used for simulating this compound systems and their key characteristics.

Force FieldSystem/ApplicationKey Features and Validation
Demichelis et al. Force Field Aqueous calcium phosphate systems, biomineralization.Calibrated against ab initio MD for ion-water interactions and experimental thermodynamic data (hydration free energies, solubility). Validated by predicting ion pairing thermodynamics in agreement with experiments.
ReaxFF for Phosphate Glasses Binary and ternary sodium and calcium phosphate glasses.A reactive force field capable of modeling chemical reactions. Validated against experimental structural data (radial distribution functions, coordination numbers).
CHARMM-based Force Fields Calcium phosphate nucleation and interaction with biomolecules.Often adapted from existing biomolecular force fields. Validation for specific calcium phosphate systems is crucial but has sometimes been overlooked.
Shell-Model Potentials Aggregation and clustering of calcium and phosphate ions in water.Includes polarization effects, which can be important for accurately modeling ion-ion and ion-water interactions.

Reactivity and Ion Exchange Mechanisms Involving Calcium Sodium Phosphate

Chemical Reaction Pathways

The chemical transformations of calcium sodium phosphate (B84403) can proceed through various pathways, most notably through acid-base interactions and double displacement reactions.

The phosphate component of calcium sodium phosphate plays a significant role in acid-base homeostasis, acting as both an intracellular and extracellular buffer. nih.gov In acidic environments, calcium phosphate can react with acid to raise the pH. drugbank.com For instance, in the stomach, phosphate ions from calcium phosphate can react with hydrochloric acid, neutralizing the acid. drugbank.com

The interaction with acids is particularly evident in the dissolution of phosphate-based materials. In states of metabolic acidosis, the skeleton, which is primarily composed of hydroxyapatite (B223615) (a complex calcium phosphate), can act as a buffer by dissolving and releasing calcium and phosphate ions into the extracellular fluid. nih.gov This acid-induced dissolution highlights the compound's reactivity towards protons (H⁺). nih.gov

In the context of phosphate-based glasses, the initial stage of degradation in an aqueous solution is described as an acid-base reaction. scite.ai During this phase, the glass surface becomes saturated with either acid (H⁺) or base (OH⁻) ions from the solution. scite.ai This surface interaction is a precursor to the subsequent dissolution and degradation of the material.

A prominent reaction pathway for the formation of related calcium phosphate compounds is the double displacement reaction, also known as metathesis. This type of reaction is frequently observed when aqueous solutions of a soluble calcium salt, such as calcium chloride (CaCl₂), are mixed with a soluble sodium phosphate salt, like trisodium (B8492382) phosphate (Na₃PO₄). brainly.comquora.com

In this reaction, the cations (Ca²⁺ and Na⁺) and anions (Cl⁻ and PO₄³⁻) exchange partners. brainly.com The driving force for this reaction is the formation of a poorly soluble product, calcium phosphate (Ca₃(PO₄)₂), which precipitates out of the solution as a solid. youtube.comquora.comstudy.com The other product, sodium chloride (NaCl), remains dissolved in the aqueous phase. brainly.comyoutube.com

The balanced chemical equation for this precipitation reaction is: 3 CaCl₂(aq) + 2 Na₃PO₄(aq) → Ca₃(PO₄)₂(s) + 6 NaCl(aq) brainly.comquora.com

This reaction is characterized by the rapid formation of a white precipitate of calcium phosphate upon mixing the clear, colorless solutions of the reactants. youtube.comyoutube.com

Table 1: Double Displacement Reaction Summary
ReactantsProductsReaction TypeKey Observation
Calcium chloride (CaCl₂)Calcium phosphate (Ca₃(PO₄)₂)Double Displacement (Precipitation)Formation of a white solid precipitate
Sodium phosphate (Na₃PO₄)Sodium chloride (NaCl)

Dissolution and Degradation Mechanisms in Aqueous Media

The dissolution of this compound, particularly in the form of phosphate glasses, is a multi-step process involving hydration, ion exchange, and hydrolysis.

The rate at which this compound-based materials dissolve is highly dependent on both their specific chemical composition and the pH of the surrounding aqueous medium. bohrium.comcsic.es Research on P₂O₅-CaO-Na₂O glasses has shown that dissolution is accelerated in media with a lower pH. scite.aiarxiv.org Similarly, the dissolution rate tends to increase as the concentration of calcium oxide (CaO) in the glass composition decreases. arxiv.orgmdpi.com

Systematic studies have revealed a two-stage dissolution mechanism for these glasses. bohrium.comarxiv.org

Stage 1: An initial period where the dissolution process is diffusion-controlled, exhibiting a parabolic relationship with time. This stage involves the formation of a conversion layer on the glass surface. arxiv.org

Stage 2: A subsequent stage where layer dissolution reactions become the rate-limiting step, resulting in a linear time dependence. arxiv.org

The transition time between these two stages is sensitive to the properties of the conversion layer and the conditions of the solution. arxiv.org

Table 2: Factors Influencing Dissolution Rate of P₂O₅-CaO-Na₂O Glasses
FactorEffect on Dissolution RateReference
Decreasing pH of MediumAccelerates Dissolution scite.aiarxiv.org
Decreasing Calcium (CaO) Content in GlassAccelerates Dissolution arxiv.orgmdpi.com
Increasing Phosphate (P₂O₅) Content in GlassIncreases Extent of Hydrolysis and Solubility csic.es

A fundamental step in the degradation of condensed phosphate structures, such as those found in phosphate glasses, is the hydrolysis of the phosphorus-oxygen-phosphorus (P-O-P) bonds. scite.ainih.gov This process involves the chemical reaction of these bonds with water molecules, which leads to the breaking or cleavage of the phosphate chains. scite.aimdpi.comresearchgate.net

The dissolution process can be described by the following sequence:

Hydration: Water molecules from the aqueous medium penetrate the glass network. researchgate.net This is often accompanied by an ion-exchange reaction where mobile cations like Na⁺ within the glass are exchanged for H⁺ from the solution, forming a hydrated layer. mdpi.comnih.gov

Hydrolysis: Within this hydrated layer, the P-O-P bonds are attacked by water. csic.esresearchgate.net This hydrolytic cleavage breaks down the long phosphate polymer chains into shorter, more soluble phosphate units. researchgate.net

Dissolution: These shorter phosphate chains, along with the network-modifying cations (Ca²⁺ and Na⁺), are then released from the glass surface into the solution. nih.govresearchgate.net

Cation Exchange Phenomena

Cation exchange is an integral mechanism in the surface reactions and dissolution of this compound. The process involves the swapping of cations between the solid material and the surrounding solution.

The initial hydration of the surface of a sodium-containing phosphate glass is a prime example of cation exchange, where sodium ions (Na⁺) from the glass are exchanged for protons (H⁺) or hydronium ions (H₃O⁺) from the aqueous solution. mdpi.comnih.govrsc.org This exchange modifies the surface layer of the material, facilitating further degradation. csic.es

Beyond this initial step, calcium phosphate surfaces can participate in more complex ion exchange processes. The surface of apatite crystals, a form of calcium phosphate, contains a hydrated layer with mobile ionic species. core.ac.uk Anionic molecules have been shown to adsorb onto the apatite surface by displacing phosphate ions. nih.gov This process is driven by an ion-exchange mechanism involving the functional groups of the adsorbing molecules and the ionic groups at the mineral surface. core.ac.uk

Similarly, cations in solution can exchange with cations on the surface of the calcium phosphate material. For example, in certain applications, sodium ions can replace calcium ions, which disrupts calcium-phosphate crosslinks within a structure. researchgate.net The ability of octacalcium phosphate, another calcium phosphate compound, to undergo cation exchange at its interlayer has also been demonstrated, where ammonium (B1175870) ions were successfully replaced by sodium ions. rsc.org This ion-exchange capability is largely determined by the mobility of the ionic species at the mineral's surface. core.ac.uk

Interlayer Ion Exchange Processes (e.g., Ammonium-to-Sodium in Octacalcium Phosphate)

The layered crystal structure of octacalcium phosphate [OCP: Ca₈H₂(PO₄)₆·5H₂O] allows for the substitution of ions and molecules within its hydrated layers. rsc.orgacs.org This characteristic facilitates ion exchange processes, a key aspect of its reactivity. A notable example is the exchange of ammonium (NH₄⁺) for sodium (Na⁺) ions within the OCP interlayer.

Research has demonstrated that when ammonium-substituted OCP (OCP-NH₄) is exposed to sodium-containing solutions, a cation exchange process occurs. researchgate.netrsc.org The NH₄⁺ ions in the interlayer of the OCP structure are gradually replaced by Na⁺ ions from the solution. rsc.org This exchange is significant because it proceeds without altering the fundamental crystal structure of the OCP, confirming that a substituted cation exchange process, similar to that in other layered compounds, takes place. researchgate.netrsc.org

The degree of sodium substitution is influenced by the concentration of sodium in the surrounding solution; as the sodium concentration increases, so does the extent of the exchange. rsc.org Studies have tracked this process by analyzing the atomic ratios of the resulting compounds. For instance, the initial Ca/P ratio of OCP-NH₄ was found to be 1.38, and after treatment with sodium solutions, the (Ca + Na)/P ratio increased, reflecting the incorporation of sodium. researchgate.net This exchange process highlights the ionic mobility within the OCP lattice and its potential for modification.

Table 1: Ammonium-to-Sodium Ion Exchange in Octacalcium Phosphate

ParameterObservationReference
ProcessSubstituted cations (NH₄⁺) in the OCP interlayer are exchanged for cations (Na⁺) from a solution. rsc.orgresearchgate.net
Effect on Crystal StructureThe fundamental crystal structure of OCP is not altered by the NH₄⁺ to Na⁺ exchange. researchgate.netrsc.org
Controlling FactorThe degree of sodium exchange is comparable to the sodium concentration in the reaction solution. rsc.org
Confirmation MethodAnalysis of Ca/P and (Ca+Na)/P ratios before and after treatment confirms sodium incorporation. researchgate.net

Investigation of Cation Exchange Capacity in Diverse Matrices

The Cation Exchange Capacity (CEC) is a fundamental property that measures a material's ability to hold and exchange positively charged ions (cations). nsw.gov.aupurdue.edu This capacity arises from net negative charges on the surface of materials like clay and organic matter, which attract and hold cations such as calcium (Ca²⁺), magnesium (Mg²⁺), potassium (K⁺), and sodium (Na⁺). nsw.gov.aupurdue.edu While much of the research on CEC is focused on soil science, the principles are applicable to other matrices, including synthetic calcium phosphates.

The CEC of a material is an indicator of its potential to retain and release nutrient ions. cbxproducts.comfao.org In the context of this compound, its surfaces and structural vacancies can act as sites for cation exchange. The total number of cations a material can hold is its CEC, often measured in milliequivalents per 100 grams (meq/100g). nsw.gov.aupurdue.edu

The exchange process is reversible; for example, potassium on an exchange site can be replaced by calcium or hydrogen, and vice-versa. purdue.edu The strength of retention varies among cations, generally following the order Al³⁺ > Ca²⁺ > Mg²⁺ > K⁺ > Na⁺. cbxproducts.com This hierarchy indicates that cations with a higher charge and smaller hydrated radius are held more tightly. Therefore, a material like this compound in a diverse ionic environment would preferentially adsorb and retain multivalent cations over monovalent ones.

Competitive Ion Exchange Dynamics (e.g., Ca, Na, K, Mg)

In environments containing multiple types of cations, a competitive exchange process occurs for the available binding sites on a material. The outcome of this competition is governed by the relative affinities of the ions for the exchange sites and their concentrations in the solution. nih.gov The general affinity for cations in many systems, including DNA fibers and soil colloids, follows the order: Ca²⁺ > Mg²⁺ >> K⁺ ≈ Na⁺. cbxproducts.comnih.gov

This selectivity is based on factors like ionic charge and hydrated ionic radius. Divalent cations like Ca²⁺ and Mg²⁺ are generally preferred over monovalent cations like K⁺ and Na⁺ because of their stronger electrostatic attraction to the negatively charged exchange sites. nih.gov Between calcium and magnesium, calcium is often more tightly bound. nih.gov

Studies on various systems illustrate these competitive dynamics. For instance, in neuromuscular junctions, sodium ions can competitively depress the effects of calcium ions. nih.gov In clay minerals, cation exchange of Ca²⁺ and Mg²⁺ with Na⁺ is a common process. researchgate.net Similarly, for a this compound material, exposure to a solution containing Ca²⁺, Mg²⁺, K⁺, and Na⁺ would lead to a dynamic equilibrium on its surface. The surface composition would reflect the relative binding affinities and solution concentrations of these competing ions. The transport of these ions through membranes also shows selectivity, often in the order of Na⁺ > Ca²⁺ > Mg²⁺, which is inversely related to their hydrated radii and hydration energies. researchgate.net

Table 2: Cation Affinity and Competition in Ion Exchange

CationValenceGeneral Binding AffinityKey Competitive FactorsReference
Calcium (Ca²⁺)+2HighStrongly bound; better competitor than Mg²⁺ and monovalent cations. nih.gov
Magnesium (Mg²⁺)+2Moderate-HighLess tightly bound than Ca²⁺ but preferred over monovalent cations. nih.govnih.gov
Potassium (K⁺)+1LowSimilar affinity to Na⁺; readily exchanged by divalent cations. nih.gov
Sodium (Na⁺)+1LowSimilar affinity to K⁺; can competitively inhibit Ca²⁺ effects at high concentrations. nih.govnih.gov

Substitution Mechanisms of Ions within Phosphate Clusters

The incorporation of foreign ions into the crystal lattice of calcium phosphates is a well-documented phenomenon that alters their physicochemical properties. nih.govresearchgate.net In the case of sodium substitution in octacalcium phosphate, the specific site of substitution is influenced by the reaction conditions, particularly the pH.

Experimental studies have revealed that sodium ions substitute at different positions within the OCP unit lattice depending on the acidity of the solution. mdpi.comresearchgate.net

In acidic to weakly acidic conditions , Na⁺ ions tend to substitute at the P3 PO₄ conjugated site.

In neutral to weakly basic conditions , substitution occurs at the P5 PO₄ conjugated site. mdpi.com

This pH-dependent behavior is thought to be dominated by the formation of ionic pairs in the solution. mdpi.com Specifically, the formation of NaHPO₄⁻ ionic pairs is more significant under weakly basic conditions. When this ionic pair forms, sodium is likely to be incorporated at the P5 PO₄ site. Conversely, under more acidic conditions where bare Na⁺ ions are more prevalent, substitution is favored at the P3 PO₄ site. mdpi.com This indicates that the ionic species present in the solution, governed by pH, are a key factor directing the substitution mechanism within the OCP crystal structure. mdpi.com

Phase Stability and Transformations

Calcium phosphate compounds can exist in various phases, ranging from amorphous to highly crystalline structures. Their stability is often transient, with less stable phases acting as precursors to more thermodynamically stable ones. Understanding these transformations is critical for applications in materials science and biomineralization.

Studies of Octacalcium Phosphate to Hydroxyapatite Transformation

Octacalcium phosphate (OCP) is widely regarded as a metastable precursor to the more stable hydroxyapatite (HA), which is the primary inorganic component of bone and teeth. acs.orgnih.govresearchgate.net The transformation from OCP to HA is a key process observed both in vitro and in vivo. acs.org

This conversion is a hydrolysis process that involves structural changes within the OCP lattice. acs.org The mechanism involves the removal of water molecules and hydrogen ions from the hydrated layer of the OCP structure. acs.orgnih.gov This is accompanied by the diffusion of calcium ions into the crystal, leading to the formation of apatitic layers and resulting in an interlayered OCP-HA structure. acs.org The process is irreversible and occurs with the release of phosphate ions and the adsorption of calcium ions. acs.org

Several factors influence the rate of this transformation. For instance, at a pH of 7.4, OCP can be stable for at least 24 hours at lower calcium concentrations but transforms more rapidly into a mixture of OCP and HA at higher calcium and phosphate concentrations. nih.gov The thermal conversion of OCP to HA also proceeds through the removal of water molecules, which provokes the structural rearrangement into an apatite phase. nih.gov

Analysis of Amorphous to Crystalline Phase Transitions

Amorphous calcium phosphate (ACP) is often the initial phase to precipitate from supersaturated aqueous solutions. researchgate.netnih.gov ACP is thermodynamically unstable and typically serves as a transient precursor that transforms into more stable crystalline phases like OCP or HA. nih.govnih.gov

The transformation from ACP to a crystalline phase can occur through different mechanisms:

Solution-Mediated Dissolution-Recrystallization : This is a common pathway where the amorphous particles dissolve, and the more stable crystalline phase nucleates and grows from the solution. acs.org The stability of ACP in solution is dependent on its thermodynamic instability relative to a crystalline phase like OCP. nih.gov The size of the ACP particles can play a critical role; smaller particles may dissolve completely, while larger ones might transform via surface nucleation of the new crystalline phase. acs.org

Direct Solid-State Transformation : In some cases, particularly in the presence of certain proteins or under specific conditions, a direct reorganization of the internal structure of amorphous particles into an ordered crystalline state can occur. nih.gov

The crystallization of ACP is often an exothermic process that occurs at temperatures between 600 and 700°C during calcination. researchgate.net The presence of foreign ions in the ACP matrix can significantly influence the crystallization temperature and the resulting crystalline phases. acs.org For example, the introduction of ions like Mg²⁺ or Sr²⁺ can alter the transformation pathways and the stability of the resulting crystalline structures. acs.org

Advanced Research Applications in Materials Science and Chemical Engineering

Biomaterial Science and Engineering Research

In the realm of biomaterials, calcium sodium phosphate (B84403) and related calcium phosphate (CaP) materials are foundational due to their chemical resemblance to the mineral phase of bone and teeth. nih.govresearchgate.net This similarity confers excellent biocompatibility and bioactivity, making them prime candidates for applications aimed at repairing or regenerating mineralized tissues. acs.orgnih.gov

Precursor Role in Calcium Phosphate Biomaterial Synthesis

Calcium phosphate materials are often synthesized through aqueous precipitation or solid-state reactions where various ionic precursors are combined. Amorphous calcium phosphates (ACPs), for instance, are considered precursors to more crystalline phases like octacalcium phosphate (OCP) and hydroxyapatite (B223615) (HA) during in vitro synthesis. nih.gov The synthesis process often involves the dissolution of more soluble reactant phases and the subsequent precipitation of a more stable product. nih.gov

In the formulation of certain calcium phosphate cements, sodium phosphate solutions can be employed as setting accelerators, highlighting the role of sodium ions in controlling the reaction kinetics to achieve rapid hardening. nih.gov The synthesis of calcium phosphate-based biomaterials can also involve precursors like calcium chloride and sodium polyphosphate to form nanoparticles. researchgate.net Furthermore, multiphase ceramics can be produced from mixtures of hydroxyapatite and monetite, which are synthesized from precursors like calcium nitrate (B79036) and ammonium (B1175870) hydrophosphate. researchgate.net The versatility in precursor selection allows for the tailoring of the final biomaterial's properties.

Scaffolding Strategies for Tissue Engineering Research

Scaffolds are crucial components in tissue engineering, providing a temporary template for cells to attach, proliferate, and form new tissue. Calcium phosphate-based scaffolds are extensively researched for bone tissue engineering because of their exceptional biocompatibility, bioactivity, and osteoconductivity, which means they support bone growth on their surface. nih.govnih.gov

The architecture of these scaffolds, particularly their porosity, is a critical design parameter that influences mechanical strength, degradation rate, and the degree of tissue ingrowth. researchgate.netnih.gov While CaP scaffolds possess many advantages, they can be brittle. nih.gov To overcome this, researchers often create composite scaffolds by combining calcium phosphates with polymers such as poly (lactic-co-glycolic acid) (PLGA), chitosan, or fibrin (B1330869) glue. nih.govnih.gov These composites aim to enhance mechanical properties while retaining the bioactive benefits of the ceramic component. mdpi.com Nanostructured CaP scaffolds are of particular interest as they mimic the nanoscale features of natural bone and have been shown to enhance cell adhesion, proliferation, and differentiation. nih.govmdpi.com

Table 1: Properties of Calcium Phosphate Scaffolds in Tissue Engineering

PropertyDescriptionSignificanceCitations
Biocompatibility Well-tolerated by the body without causing adverse immune reactions.Essential for any implantable material to avoid rejection and inflammation. nih.govnih.gov
Bioactivity Forms a strong bond with host tissues by promoting the formation of a hydroxyapatite layer.Ensures stable integration of the scaffold with the surrounding bone. nih.govnih.gov
Osteoconductivity Provides a suitable surface for bone cells to attach and grow.Guides the formation of new bone tissue into the defect area. nih.govnih.gov
Porosity The presence of interconnected pores within the scaffold structure.Allows for cell infiltration, nutrient transport, and vascularization of the new tissue. researchgate.netnih.gov
Biodegradability The scaffold material gradually dissolves and is replaced by new tissue.Eliminates the need for a second surgery to remove the implant. nih.govmdpi.com

Development Research of Bone Graft Materials and Dental Cements

Calcium phosphate materials are widely used as synthetic bone graft substitutes and in dental cements. nih.govnih.gov Biphasic calcium phosphate (BCP), a composite of hydroxyapatite (HA) and β-tricalcium phosphate (β-TCP), is often preferred because it combines the stability of HA with the higher resorbability of β-TCP, allowing its degradation rate to be tailored. nih.govmdpi.comresearchgate.net

Calcium phosphate cements (CPCs) are particularly advantageous as they can be prepared as a paste and injected into a bone defect, where they set and harden in place, conforming perfectly to the cavity's shape. nih.govfrontiersin.org The setting reaction typically involves the dissolution of one or more calcium phosphate compounds and the precipitation of a less soluble phase, often hydroxyapatite. nih.gov These cements are used in various craniofacial and dental applications, including ridge augmentation and periodontal defect regeneration. frontiersin.org Research focuses on improving their mechanical properties and resorption characteristics to better match the rate of new bone formation. nih.govmdpi.com

Strategies for Enhancing Drug Delivery Systems

The inherent biocompatibility and biodegradability of calcium phosphate make it an excellent candidate for creating drug delivery systems. nih.gov Calcium phosphate nanoparticles, in particular, have a high surface-area-to-volume ratio and can be engineered to encapsulate and deliver a wide range of therapeutic agents, including drugs, proteins, and nucleic acids like siRNA. mdpi.commdpi.comsemanticscholar.org

A key advantage of CaP-based carriers is their pH-responsive degradation; they are relatively stable at physiological pH but dissolve more readily in the acidic environments found within cellular compartments like endosomes and lysosomes, facilitating the release of the encapsulated drug inside the target cells. mdpi.comnih.gov Research strategies focus on modifying the surface of these nanoparticles to improve stability, circulation time, and targeting to specific tissues or cells. researchgate.netnih.gov These systems are being explored for applications ranging from cancer therapy to bone regeneration. acs.orghilarispublisher.com

Bioactive Glasses and Glass-Ceramics for Biomedical Applications

Bioactive glasses are a class of surface-reactive materials that can form a strong chemical bond with bone. youtube.com Many bioactive glass formulations are based on the SiO₂–Na₂O–CaO–P₂O₅ system. youtube.com The inclusion of sodium oxide (Na₂O) alongside calcium oxide (CaO) and phosphorus pentoxide (P₂O₅) is crucial for their bioactivity. nih.gov

When implanted, these glasses undergo a series of surface reactions in the body's physiological environment. The presence of sodium ions contributes to a rapid ion exchange at the glass surface, leading to the formation of a silica-rich gel layer. nih.gov This layer then serves as a template for the nucleation and growth of a calcium phosphate layer, which eventually crystallizes into hydroxyapatite, the mineral component of bone. nih.govhilarispublisher.com This process allows the implant to bond seamlessly with the host bone. nih.gov These materials are used in various forms, including powders, coatings for metallic implants, and porous scaffolds for bone regeneration. mdpi.comhilarispublisher.com

Table 2: Key Components of a Common Bioactive Glass (45S5)

ComponentChemical FormulaRole in Bioactivity
Silicon Dioxide SiO₂Forms the glass network and creates a silica (B1680970) gel layer for apatite formation.
Calcium Oxide CaOProvides calcium ions for the formation of the calcium phosphate layer.
Sodium Oxide Na₂OFacilitates rapid ion exchange, enhancing the rate of apatite formation.
Phosphorus Pentoxide P₂O₅Supplies phosphate ions for the formation of the hydroxyapatite layer.

Catalytic Science and Engineering Research

Beyond biomedical applications, calcium phosphates are emerging as versatile materials in the field of catalysis. Their utility stems from tunable surface properties and stability under various reaction conditions.

Research has shown that calcium phosphates can serve as effective catalyst supports. longdom.org For processes like the Fischer-Tropsch synthesis, which converts synthesis gas (CO + H₂) into liquid hydrocarbons, CaP supports can disperse and stabilize active metal nanoparticles (e.g., cobalt or iron). longdom.org A significant advantage of CaP supports is the ability to easily tune their acid-base properties by varying the calcium-to-phosphate ratio, which can influence the selectivity of the catalytic reaction. longdom.org

In other applications, calcium phosphate compounds themselves exhibit catalytic activity. Studies have investigated various calcium phosphates, including tricalcium phosphate and hydroxyapatite, as catalysts for hydrogen generation from the methanolysis of sodium borohydride. mdpi.com These materials offer a large specific surface area and a porous structure, providing numerous active sites for the reaction. mdpi.com Furthermore, research has demonstrated that calcium sodium phosphate (CaNaPO₄) crystals, when stabilized within a glass matrix, can act as a reusable photocatalyst for degrading organic pollutants in wastewater under UV irradiation. researchgate.net

Applications in Hydrogen Production Catalysis (e.g., Methanolysis)

Current research has explored various calcium phosphate-based materials as catalysts for hydrogen production through the methanolysis of sodium borohydride. mdpi.comresearcher.lifevub.be Studies have investigated compounds such as tricalcium phosphate (TCP), hydroxyapatite, and brushite for their catalytic efficacy in this reaction. mdpi.comresearcher.lifevub.be For instance, tricalcium phosphate has been shown to exhibit significant catalytic activity, with research indicating a high hydrogen generation rate. mdpi.comresearcher.lifevub.be Investigations into the kinetics of this process have determined the activation energy for TCP-catalyzed methanolysis to be 23.944 kJ mol−1. mdpi.comresearcher.life Thermodynamic analyses have also been conducted, revealing the endothermic nature of the reaction with an enthalpy (ΔH) of 21.28 kJ mol−1 and a decrease in disorder indicated by an entropy (ΔS) of -93.096 J·mol−1. mdpi.comresearcher.life The stability of these calcium phosphate catalysts has been a subject of study, with findings showing a decrease in efficiency after multiple cycles. researcher.life While these findings highlight the potential of calcium phosphate materials in catalysis for hydrogen production, specific research focusing solely on the catalytic activity of the distinct compound "this compound" in methanolysis is not extensively detailed in the provided search results.

Photocatalytic Activity for Environmental Remediation

This compound (CaNaPO4) has emerged as a promising material in the field of environmental remediation due to its photocatalytic properties. researchgate.net Research has demonstrated the efficacy of CaNaPO4, particularly when stabilized within a glass matrix, in the degradation of organic pollutants from wastewater. researchgate.net

A notable application of this material is in the photocatalytic degradation of methyl orange (MO), a common industrial dye. researchgate.net When embedded in a glass ceramic, this compound exhibits high efficiency in breaking down this pollutant under UV irradiation. researchgate.net The stability of this photocatalyst is a key advantage, with studies showing that it can be reused for multiple cycles without a significant loss of effectiveness. researchgate.net For example, a CaNaPO4 glass ceramic was able to decompose 100% of methyl orange within a 5-hour cycle and maintained this performance over 8 cycles. researchgate.net

The photocatalytic action of this compound is not limited to liquid-phase degradation. It has also been shown to be effective in solid-phase photocatalysis, such as the bleaching of adsorbed methylene (B1212753) blue (MB) under UV light over a 25-hour period. researchgate.net Furthermore, this material has demonstrated antibacterial properties, inhibiting the growth of E. coli bacteria after just 20 minutes of UV irradiation. researchgate.net These findings underscore the potential of this compound as a versatile and stable photocatalyst for water treatment and environmental remediation. researchgate.net

Below is a data table summarizing the photocatalytic performance of a this compound glass ceramic in the degradation of Methyl Orange.

Cycle NumberDegradation EfficiencyTime per Cycle (hours)
1100%5
2100%5
3100%5
4100%5
5100%5
6100%5
7100%5
8100%5

Catalysis in Organic Synthesis (e.g., Acrylic Acid Production)

The synthesis of acrylic acid from methyl lactate (B86563) is a significant area of research in organic chemistry, with various catalysts being explored to optimize this conversion. utupub.fi Among these, different forms of calcium phosphate have been identified as effective catalysts. utupub.fi For instance, Ca3(PO4)2 has been reported to yield a 62% selectivity to acrylic acid at a 75% conversion rate at 400°C. utupub.fi Composite catalysts, such as Ca3(PO4)2-SiO2 and Ca3(PO4)2-Ca2(P2O7), have also shown high yields of acrylic acid. utupub.fi The preparation of these calcium phosphate catalysts often involves a precipitation reaction between a calcium salt, such as calcium chloride, and a phosphate source, like sodium phosphate. utupub.fi While the broader class of sodium and calcium phosphates has been noted for their catalytic potential in this reaction, specific and detailed research focusing exclusively on "this compound" as the primary catalyst for acrylic acid production is not prominently featured in the available search results.

Advanced Material Stabilization and Composite Development

Stabilization Effects on Inorganic Whiskers (e.g., Calcium Sulfate)

The stabilization of inorganic whiskers, such as those made of calcium sulfate, is crucial for maintaining their structural integrity and physical properties, particularly in composite materials. While various surface treatments and reinforcing strategies have been explored for different types of inorganic whiskers, including silicon carbide and silicon nitride, to enhance their bonding within a matrix, the specific role of this compound in the stabilization of inorganic whiskers is not detailed in the provided search results. nih.gov Research in this area has tended to focus on the use of calcium phosphate materials, like hydroxyapatite and tricalcium phosphate, as whiskers themselves for reinforcing bioceramics and other composites, rather than on the use of this compound as a stabilizing agent for other inorganic whiskers. cuneyttas.com

Fabrication and Research of Phosphate Glass Composites

This compound is a key component in the fabrication of various phosphate-based glasses and glass composites, which are the subject of extensive research in materials science. These materials are typically synthesized using a conventional melt-quenching technique. researchgate.net The composition of these glasses can be tailored to achieve specific properties. For example, a common composition involves P2O5, CaO, and Na2O. researchgate.net

The introduction of other elements, such as strontium or iron, into the this compound glass network allows for the modification of its structural and optical properties. researchgate.netresearchgate.net X-ray diffraction (XRD) analysis typically confirms the amorphous nature of these glasses. researchgate.net The optical properties, including the absorption spectrum and optical band gap, can be determined through techniques such as Tauc plots. researchgate.net

Research into these glass systems often involves a detailed structural analysis. For instance, in iron-sodium-calcium-phosphate glasses, different crystalline phases, such as NaCa(PO3)3, NaPO3, and CaP2O6, can be identified depending on the relative concentrations of the constituent oxides. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool used to probe the local environment of phosphorus atoms, revealing the presence of different phosphate species (Q1 and Q2). researchgate.net

The solubility of these glasses is a critical property, particularly for biomedical applications, and it can be controlled by adjusting the composition. For example, increasing the CaO content generally leads to a decrease in solubility. researchgate.net The fabrication of these glasses can also extend to the production of glass fibers, with the ability to draw fibers being dependent on factors such as the cross-linked density and average chain length of the phosphate network. researchgate.net

The table below presents the composition of a series of strontium-doped this compound glasses.

SampleP2O5 (mol%)CaO (mol%)Na2O (mol%)SrO (mol%)
14520305
24525255
34530205
44535155

Future Directions and Emerging Research Avenues for Calcium Sodium Phosphate Compounds

Exploration of Novel Synthesis Paradigms

The future of calcium sodium phosphate (B84403) synthesis is moving beyond traditional high-temperature, solid-state reactions towards more controlled, efficient, and sustainable methodologies. These emerging paradigms are focused on achieving precise control over the material's physicochemical properties, such as particle size, morphology, crystallinity, and composition, which are critical for its functional performance.

A significant trend is the refinement of low-temperature and solution-based methods. Wet chemical precipitation remains a common technique, but innovations are enhancing its capabilities. nih.gov For instance, a novel approach involves dissolving a calcium phosphate salt in acid and then rapidly inducing reprecipitation by adding a base, a fast pH-change method that allows for the creation of stable, nanosized amorphous calcium phosphate particles with high surface areas. nih.gov Hydrothermal methods are also being employed to create doped hydroxyapatite (B223615), a related calcium phosphate material. boydbiomedical.com Other promising solution-based techniques that offer greater control over particle characteristics include the sol-gel process, microwave-assisted synthesis, and sonochemical synthesis. nih.govudel.edu

In parallel, "green" and sustainable synthesis routes are gaining traction. These approaches leverage waste materials as precursors, such as the use of poultry eggshells as a calcium source for the wet synthesis of hydroxyapatite and biphasic calcium phosphates. uwaterloo.ca Biomimetic strategies, which imitate natural biomineralization processes, represent another frontier, enabling the creation of materials like slow-release nanofertilizers. frontiersin.org

Innovations are also occurring in solid-state synthesis. The development of the Water-Assisted Solid State Reaction (WASSR) method is a notable paradigm shift, allowing for the synthesis of nanoparticles at significantly lower temperatures than conventional methods by using a small amount of water to accelerate the reaction. jandeboerlab.com Furthermore, research into mixed-anion systems, such as the synthesis of ardealite (a calcium hydrogen phosphate sulfate) from mixed-anionic solutions, highlights the growing capability to create more complex and compositionally diverse materials. nih.gov

Table 1: Comparison of Emerging Synthesis Paradigms for Calcium Phosphate Compounds

Synthesis Paradigm Key Features Advantages Example Application
Rapid pH Change Dissolution in acid followed by rapid base-induced reprecipitation. nih.gov Produces stable, high-surface-area amorphous nanoparticles. nih.gov Advanced biomaterials, catalysts.
Green Synthesis Utilizes waste products (e.g., eggshells) as raw materials. uwaterloo.ca Sustainable, cost-effective, environmentally friendly. uwaterloo.ca Bioceramics, bone grafts. uwaterloo.ca
Biomimetic Approach Mimics natural biomineralization processes in solution. frontiersin.org Creates materials with biologically-inspired properties. frontiersin.org Slow-release fertilizers, bioactive coatings. frontiersin.org
Water-Assisted Solid State Reaction (WASSR) Low-temperature solid-state reaction facilitated by a small amount of water. jandeboerlab.com Energy-efficient, simple, produces nanoparticles. jandeboerlab.com Advanced ceramics, cathode materials. jandeboerlab.com
Hydrothermal Synthesis Reaction in an aqueous solution at elevated temperature and pressure. boydbiomedical.com Good control over crystallinity and doping. boydbiomedical.com Doped bioceramics for enhanced bioactivity. boydbiomedical.com

Development of Advanced In-Situ Characterization Methodologies

To fully harness novel synthesis methods, a deeper understanding of the fundamental mechanisms of nucleation and growth is required. Future research will increasingly rely on advanced in-situ characterization techniques that allow for real-time monitoring of the synthesis process. This marks a critical shift from traditional ex-situ methods, which only analyze the final product, to dynamic observation of material formation as it happens.

In-situ Spectroscopic Techniques are providing unprecedented insights into reaction kinetics.

Inline Raman Spectroscopy can be used to successfully monitor the precipitation of calcium phosphate from aqueous solutions. It allows for the real-time tracking of concentrations of different phosphate ions (e.g., HPO₄²⁻ and H₂PO₄⁻) in the mother liquor and can qualitatively identify the solid phases as they form. nih.govudel.edu This provides systematic information about the complex reactive crystallization process, enabling better control and optimization. nih.gov

Hyperpolarized Real-Time NMR , specifically Dissolution Dynamic Nuclear Polarization (D-DNP), is a powerful new tool for probing the earliest stages of nucleation. nih.gov This cutting-edge technology can monitor processes on a millisecond timescale, making it possible to detect and characterize transient pre-nucleation species that form immediately when calcium and phosphate ions mix in solution. nih.govfrontiersin.org

In-situ Microscopy and Scattering Techniques offer direct visualization of particle and crystal formation.

Liquid-Phase Transmission Electron Microscopy (TEM) enables the direct, real-time visualization of the entire mineralization process, from the formation of the first mineral nucleus to the growth and crystallization of the final particles. frontiersin.org

Small-Angle X-ray Scattering (SAXS) is used to examine the kinetics and pathways of calcium phosphate nucleation and growth within complex environments, such as organic matrices like collagen, revealing how inhibitors and substrates guide mineralization. explorationpub.com

Atomic Force Microscopy (AFM) and Environmental Scanning Electron Microscopy (ESEM) are valuable for investigating the nucleation and growth of calcium phosphate coatings on substrate surfaces, tracking the formation of initial nanometer-sized deposits through to the development of a continuous film. pnas.org

In-situ Diffraction Techniques are essential for studying solid-state reactions and phase transformations.

In-situ X-ray Diffraction (XRD) and Neutron Diffraction are used to monitor the evolution of crystal structures and phase transformations as they occur during a reaction, for instance, in the synthesis of advanced ceramics. uwaterloo.cajandeboerlab.com This provides critical information on reaction pathways and the formation of intermediate phases that would be missed by ex-situ analysis. uwaterloo.ca

Integration of Multiscale Computational Modeling and Experimental Research

The synergy between computational modeling and experimental research is becoming a cornerstone for accelerating the discovery and optimization of calcium sodium phosphate compounds. By integrating predictive models across multiple length and time scales, researchers can gain deeper mechanistic insights, guide experimental design, and reduce the time and cost associated with laboratory work.

Quantum and Atomistic Scale: At the most fundamental level, ab initio molecular dynamics and Density Functional Theory (DFT) are used to model the structure and stability of pre-nucleation clusters and the interaction of phosphate ions with various surfaces. nih.govnih.gov These quantum mechanical approaches can predict thermodynamic stabilities and vibrational frequencies that can be directly compared with experimental data, providing a robust method for validating the models. boydbiomedical.comnih.gov This scale is crucial for understanding the initial ion-ion and ion-solvent interactions that govern the nucleation process. nih.gov

Molecular and Mesoscale: Classical Molecular Dynamics (MD) simulations, increasingly powered by machine learning interatomic potentials (MLIPs), bridge the gap between individual ions and the formation of nanoparticles. nih.govexplorationpub.com These simulations can model the aggregation of thousands of ions over time to reveal the structure and composition of the first amorphous calcium phosphate species to form in solution, a scale that is often difficult to access experimentally. nih.gov The insights from these simulations help validate and interpret data from advanced in-situ characterization techniques. explorationpub.com

Continuum and Macroscale: At the macroscopic level, computational models are being developed to predict the bulk properties of the final material. For example, volume-based theoretical models can accurately predict the final porosity of calcium phosphate cements based on the chemical composition of the reactants and the liquid-to-powder ratio used in their synthesis. frontiersin.org In another approach, artificial neural networks (ANN) and adaptive neurofuzzy inference systems (ANFIS) can be trained using experimental data to build models that predict functional properties like setting time, injectability, and compression strength of bone cements. nih.gov

This integrated, multiscale approach creates a powerful feedback loop. Experimental data from in-situ characterization are used to validate and refine computational models, while the predictive power of these models helps to formulate new hypotheses and guide the design of more efficient and targeted experiments. nih.govexplorationpub.com

Rational Design of Tailored Materials for Specific Functional Applications

Future research is focused on moving beyond the synthesis of generic calcium phosphates to the rational design of materials with precisely tailored properties for specific functions. This design-led approach leverages a fundamental understanding of structure-property relationships to create advanced, high-performance materials.

Compositional Control via Ionic Substitution: A primary strategy for tailoring functionality is the deliberate substitution of ions within the calcium phosphate crystal lattice. nih.gov By replacing calcium or phosphate ions with trace elements that are biologically active, researchers can significantly enhance the material's performance. For example, incorporating ions such as magnesium (Mg²⁺), strontium (Sr²⁺), zinc (Zn²⁺), or silicate (B1173343) (SiO₄⁴⁻) can improve bioactivity, alter resorption rates, and stimulate specific cellular responses like osteogenesis. frontiersin.orgnih.gov This approach allows for the design of bioceramics that more closely mimic the composition of natural bone and can be tailored to address specific clinical needs, such as osteoporosis. uwaterloo.canih.gov

Structural and Phase Engineering: The functional properties of calcium phosphate materials are intrinsically linked to their phase composition (e.g., amorphous calcium phosphate, β-tricalcium phosphate, hydroxyapatite), crystallinity, and porosity. uwaterloo.cagoogle.com Rational design involves controlling synthesis and processing conditions to achieve a desired structure. A key example is the development of biphasic materials that combine the high stability of hydroxyapatite with the higher resorbability of β-tricalcium phosphate, allowing for a degradation rate that can be tuned to match the rate of new bone formation. boydbiomedical.comuwaterloo.ca Porosity at both the micro- and macro-scale is also intentionally engineered to promote cell infiltration, vascularization, and nutrient transport, which are essential for tissue regeneration. google.com

Design for Drug Delivery: Calcium phosphate compounds are being rationally designed as sophisticated carriers for the local delivery of therapeutic agents. udel.eduexplorationpub.com Their inherent porosity and biocompatibility make them ideal for loading with a wide range of molecules, including antibiotics, anticancer drugs, and growth factors. nih.gov The design process focuses on tailoring the material's properties—such as surface chemistry, particle size, and dissolution rate—to control the loading efficiency and release kinetics of the specific drug, ensuring a sustained therapeutic effect at the target site. nih.govexplorationpub.compnas.org

Table 2: Design Strategies for Functional Calcium Phosphate Materials

Design Strategy Parameter to Control Desired Outcome / Application
Ionic Substitution Doping with ions like Sr²⁺, Mg²⁺, Zn²⁺, Si⁴⁺. nih.gov Enhanced bioactivity, controlled resorption, antibacterial properties, improved osteogenesis. frontiersin.orgnih.gov
Phase Engineering Ratio of hydroxyapatite (HA) to β-tricalcium phosphate (β-TCP). boydbiomedical.comuwaterloo.ca Tunable degradation rate to match tissue regeneration. boydbiomedical.com
Porosity Control Macro- (>100 µm) and micro-pore (<20 µm) size and interconnectivity. google.com Facilitates cell infiltration, vascularization, and nutrient transport for tissue engineering. google.com
Surface Functionalization Attachment of bioactive molecules or drugs. udel.edu Targeted drug delivery, enhanced cell signaling. udel.edupnas.org
Biomimetic Design Mimicking the nanocrystalline, ion-substituted nature of bone apatite. uwaterloo.ca Improved integration with host tissue and biological performance. uwaterloo.ca

Interdisciplinary Research Synergies and Collaborative Frameworks

The complexity of developing advanced this compound compounds, particularly for biomedical applications, mandates a deeply collaborative and interdisciplinary approach. The journey from a material's conception in the laboratory to its successful application in a clinical setting cannot be accomplished by a single discipline. It requires the convergence of expertise from materials science, chemistry, biology, engineering, computational science, and medicine. explorationpub.commdpi.com

The development of a functional biomaterial is a prime example of this necessary synergy. nih.gov

Materials Scientists and Chemists are responsible for the synthesis and fundamental characterization of the compound, exploring novel compositions and structures. frontiersin.org

Biologists and Biochemists investigate the material's interaction with living systems, assessing its biocompatibility, cytotoxicity, and its ability to guide cellular behavior such as adhesion and differentiation. jandeboerlab.com

Engineers (Biomedical, Mechanical) focus on designing and fabricating devices like scaffolds or implants, ensuring they possess the required mechanical properties and can be manufactured reliably. boydbiomedical.comuwaterloo.ca

Computational Scientists develop models to predict material behavior and biological interactions, helping to guide and refine the design process. explorationpub.com

Clinicians (e.g., Orthopedic Surgeons, Dentists) play a critical role by identifying the unmet clinical needs, defining the practical requirements for a medical device, and ultimately leading the pre-clinical and clinical trials necessary for translation. nih.govnih.govnih.gov

To facilitate this level of integration, new collaborative frameworks are essential. The traditional linear model of research is being replaced by more dynamic, integrated structures. The "bench-to-bedside" approach, which fosters a close, iterative partnership between basic scientists and clinicians, ensures that research is continually guided by real-world clinical challenges. nih.gov Furthermore, the establishment of multi-institutional and interdisciplinary research centers, such as NSF Engineering Research Centers, creates a critical mass of diverse expertise and shared resources, accelerating innovation by breaking down traditional academic silos. biomaterials.org Partnerships between academia and industry are also vital for navigating the complex regulatory pathways and scaling up manufacturing, ensuring that promising laboratory discoveries can be translated into widely available clinical solutions. udel.edu

Q & A

Q. How can calcium-phosphate ratios be quantified in mineralization studies?

  • Methodological Answer : Extract ions from cell layers using 0.6 M HCl, followed by colorimetric assays (e.g., arsenazo III for calcium, malachite green for phosphate). Normalize data to total protein content (Bradford assay). Use atomic absorption spectroscopy (AAS) for higher precision. For osteogenesis models, maintain a Ca:P molar ratio of ~1.67 (mimicking hydroxyapatite) and validate via X-ray diffraction (XRD) .

Advanced Research Questions

Q. How do pH and organic additives (e.g., lactic acid) modulate this compound crystal morphology?

  • Methodological Answer : Conduct high-throughput crystallization experiments using microfluidic devices. Adjust pH (5.5–8.5) with NaOH/HCl and introduce lactic acid (1–10 mM) to alter nucleation kinetics. Analyze crystal morphology via scanning electron microscopy (SEM) and surface energy via molecular dynamics (MD) simulations. Lactic acid chelates calcium, delaying nucleation and promoting needle-like hydroxyapatite formation .

Q. What advanced techniques resolve contradictions in solubility data across calcium phosphate phases?

  • Methodological Answer : Standardize particle size distribution (PSD) via ball milling and confirm via BET surface area analysis. Use flow-through dissolution systems (USP apparatus 4) to simulate dynamic physiological conditions. Compare DCPA (anhydrous) and DCPD (dihydrate) dissolution profiles using intrinsic dissolution rate (IDR) calculations. Discrepancies often arise from unaccounted surface hydration or impurities; address via X-ray photoelectron spectroscopy (XPS) .

Q. How to design experiments analyzing calcium-phosphate ion clusters (CPICs) in remineralization therapies?

  • Methodological Answer : Synthesize CPICs by mixing CaCl₂ and Na₂HPO₄ at 37°C under nitrogen to prevent carbonate contamination. Characterize cluster size via dynamic light scattering (DLS) and ζ-potential. Test remineralization efficacy on demineralized enamel using nanoindentation and Raman spectroscopy. Include phosphoric acid-etched controls to benchmark performance .

Q. What protocols ensure reproducibility in synthesizing calcium phosphate/cellulose composites?

  • Methodological Answer : Use a one-step co-precipitation method: dissolve cellulose in NaOH/urea, then add Ca(NO₃)₂ and (NH₄)₂HPO₄ at 60°C. Monitor reaction kinetics via in-situ Fourier-transform infrared (FTIR) spectroscopy. Optimize composite homogeneity using thermogravimetric analysis (TGA) and confirm Ca:P ratios via energy-dispersive X-ray spectroscopy (EDS) .

Data Analysis & Contradiction Resolution

Q. How to interpret conflicting results in calcium-phosphate leaching studies from composite materials?

  • Methodological Answer : Perform accelerated leaching tests (e.g., 0.1 M acetic acid, 37°C) and analyze leachates via ICP-OES. Cross-validate with TEM-EDS to identify leached phases (e.g., amorphous vs. crystalline). Contradictions may stem from varying cellulose degradation rates; address via controlled cellulose oxidation (e.g., TEMPO-mediated) .

Q. What statistical approaches validate calcium-phosphate ratios in heterogeneous biological samples?

  • Methodological Answer : Apply mixed-effects models to account for donor variability in cell culture studies (e.g., osteogenic differentiation assays). Use principal component analysis (PCA) to cluster Ca:P ratios by treatment group. Report mean ± SD with n ≥ 4 biological replicates .

Safety & Handling

Q. What safety protocols are critical when handling nano-scale this compound powders?

  • Methodological Answer : Use fume hoods and NIOSH-approved N95 respirators to prevent inhalation of nanoparticles (<150 nm). Store powders in desiccators to avoid moisture-induced agglomeration. For spills, use HEPA-filtered vacuums, not dry sweeping. Refer to SDS guidelines for emergency exposure management (e.g., eye irrigation with saline for 15 minutes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.